Product packaging for 5-Hydroxy-1-tetralone(Cat. No.:CAS No. 28315-93-7)

5-Hydroxy-1-tetralone

Katalognummer: B126574
CAS-Nummer: 28315-93-7
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: YPPZCRZRQHFRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

reagent for determination of glucose in body fluids;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B126574 5-Hydroxy-1-tetralone CAS No. 28315-93-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZCRZRQHFRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057700
Record name 5-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-93-7
Record name 5-Hydroxy-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28315-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXY-1-TETRALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-1-tetralone from 1,5-dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1-tetralone, a valuable intermediate in the synthesis of various biologically active compounds. The primary focus of this document is the catalytic hydrogenation of 1,5-dihydroxynaphthalene, a common and efficient method for the preparation of this compound. This guide includes detailed experimental protocols, a comparative analysis of different catalytic systems, and a discussion of the product's characterization and applications.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring a tetralone core with a hydroxyl group on the aromatic ring, makes it a versatile precursor for a range of more complex molecules. It has been utilized as an internal standard for HPLC analysis, a fluorescent labeling reagent for the microdetection of glycosphingolipids, and as a starting material for the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives and new chiral oxathianes[1].

The synthesis of this compound from 1,5-dihydroxynaphthalene via catalytic hydrogenation is an effective and widely employed method. This process involves the selective reduction of one of the aromatic rings of the naphthalene system. This guide will delve into the technical details of this transformation.

Synthesis via Catalytic Hydrogenation

The conversion of 1,5-dihydroxynaphthalene to this compound is achieved through catalytic hydrogenation in the presence of a palladium catalyst and an alkali metal hydroxide in an aqueous alcohol solution[2]. The reaction is typically carried out under hydrogen pressure in an autoclave.

General Reaction Scheme

The overall chemical transformation is as follows:

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various experimental setups, primarily sourced from patent literature, to allow for easy comparison.

CatalystStarting Material (1,5-dihydroxynaphthalene)Solvent SystemTemperaturePressureReaction TimeYield (%)Purity (%)Reference
10% Palladium on Carbon25.0 gIsopropanol/aq. NaOH80 °C100 psi20 h60Not specified[2]
5% Palladium on Carbon48 gIsopropanol/Water/NaOH70-90 °C30-250 psiNot specified~89~95US3829498A
5% Palladium on Barium Sulfate16 gIsopropanol/Water/NaOH30-90 °C15-400 psiNot specified86~92US3829498A
5% Palladium on Calcium Carbonate16 gIsopropanol/Water/NaOH30-90 °C15-400 psiNot specified79~84US3829498A
Palladium Black16 gIsopropanol/Water/NaOH30-90 °C15-400 psiNot specified~91~90US3829498A

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from 1,5-dihydroxynaphthalene.

Protocol 1: Synthesis using 10% Palladium on Carbon

This protocol is adapted from a general procedure found in the chemical literature[2].

Materials:

  • 1,5-dihydroxynaphthalene (25.0 g, 156 mmol)

  • 10% Palladium on carbon catalyst (3.9 g)

  • Isopropanol (150 mL)

  • Aqueous sodium hydroxide solution (40 mL)

  • Diatomaceous earth (Celite)

  • Activated carbon

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • To a mixed solution of isopropanol (150 mL) and aqueous sodium hydroxide (40 mL) containing 1,5-dihydroxynaphthalene (25.0 g, 156 mmol), add 10% palladium on carbon catalyst (3.9 g) at room temperature.

  • Transfer the reaction mixture to a Parr autoclave.

  • Pressurize the autoclave with hydrogen to 100 psi and heat the reaction mixture to 80 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth.

  • Wash the filter cake with isopropanol (200 mL).

  • Treat the combined filtrates with activated carbon at 50 °C for 1 hour and then filter through a Celite pad.

  • Remove the isopropanol by distillation under reduced pressure.

  • Adjust the pH of the remaining solution to approximately 2 by the slow addition of concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid product by filtration, wash with water (2 x 100 mL), and dry under high vacuum at 50 °C to yield 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (15.0 g, 60% yield) as a dark brown solid[2].

Protocol 2: High-Yield Synthesis using Palladium Black

This protocol is based on an example from a US patent and demonstrates a high-yield synthesis[3].

Materials:

  • 1,5-dihydroxynaphthalene (16 g)

  • Palladium black (1.25 g)

  • Aqueous lower alcohol solution (e.g., isopropanol/water)

  • Alkali metal hydroxide (equimolar amount to the starting material)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Combine 1,5-dihydroxynaphthalene (16 g), an equimolar quantity of an alkali metal hydroxide, and palladium black (1.25 g) in an aqueous lower alcohol solution.

  • Transfer the mixture to a high-pressure autoclave.

  • Pressurize the vessel with gaseous hydrogen and maintain the reaction at a temperature between 30 °C and 90 °C and a pressure of 15 to 400 psi until one molar equivalent of hydrogen has been absorbed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

  • Filter the resulting solids, wash with water, and dry to a constant weight at 60 °C. This procedure is reported to yield approximately 91% of this compound with a purity of 90%[3].

Purification and Characterization

The crude product obtained from the synthesis can be used in subsequent steps without further purification in some cases[2]. However, for applications requiring high purity, further purification may be necessary.

Purification
  • Recrystallization: Based on its solubility profile, this compound is soluble in alcohol, ether, benzene, and acetic acid. A suitable solvent system for recrystallization would likely involve dissolving the crude product in a minimal amount of hot alcohol (e.g., ethanol or isopropanol) and allowing it to cool slowly to form crystals. The addition of a non-polar co-solvent like hexanes to a more polar solution of the compound could also induce crystallization.

  • Chromatography: For very high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely provide good separation. HPLC methods for the analysis and purification of this compound have also been developed, typically using a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.

Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 162.19 g/mol . A common observation is the (M+H)+ ion at m/z 163 in positive ion mode ESI-MS[2].

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1680-1660 cm⁻¹ is characteristic of the C=O stretching of the conjugated ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (around 6.5-7.5 ppm). The aliphatic protons will show multiplets in the upfield region (around 2.0-3.0 ppm). The phenolic OH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon will be observed in the highly downfield region (around 200 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being more downfield. The aliphatic carbons will resonate in the upfield region (around 20-40 ppm).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,5-dihydroxynaphthalene.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_product Final Product Start 1,5-Dihydroxynaphthalene Autoclave Parr Autoclave (80°C, 100 psi H₂) Start->Autoclave Solvent Isopropanol/aq. NaOH Solvent->Autoclave Catalyst Palladium Catalyst Catalyst->Autoclave Filtration1 Filter through Celite Autoclave->Filtration1 Charcoal Activated Carbon Treatment Filtration1->Charcoal Filtration2 Filter Charcoal->Filtration2 Evaporation Evaporation of Isopropanol Filtration2->Evaporation Precipitation Acidification (HCl) Evaporation->Precipitation Filtration3 Collect Product Precipitation->Filtration3 Drying Vacuum Drying Filtration3->Drying End This compound Drying->End

Caption: General workflow for the synthesis of this compound.

Catalytic Hydrogenation Mechanism

The following diagram provides a simplified representation of the proposed mechanism for the palladium-catalyzed hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene.

Catalytic_Mechanism Pd_surface Pd(0) Catalyst Surface Adsorbed_H Adsorbed H atoms on Pd Pd_surface->Adsorbed_H Adsorbed_DHN Adsorbed DHN on Pd Pd_surface->Adsorbed_DHN H2 H₂ H2->Pd_surface Adsorption & Dissociation DHN 1,5-Dihydroxynaphthalene DHN->Pd_surface π-complexation Intermediate1 Half-hydrogenated Intermediate Adsorbed_H->Intermediate1 Stepwise H addition Adsorbed_DHN->Intermediate1 Stepwise H addition Product This compound Intermediate1->Product Further H addition & Tautomerization Product->Pd_surface Desorption

Caption: Simplified mechanism of catalytic hydrogenation of 1,5-dihydroxynaphthalene.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

  • Precursor to Bioactive Molecules: The tetralone moiety is a scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antipsychotic properties.

  • Fluorescent Labeling: As mentioned, it is used as a fluorescent labeling agent, which is a vital tool in biochemical and medical research for the detection and quantification of biomolecules[1].

  • Metabolite of Pharmaceuticals: this compound is a known metabolite of drugs such as Levobunolol and d-Bunolol, which are beta-blockers used to treat glaucoma[2]. Studying the synthesis and properties of this metabolite is important for understanding the pharmacology and toxicology of the parent drugs.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed protocols and comparative data should aid in the efficient and effective synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 5-Hydroxy-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in a research and drug development context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.97d7.71HAromatic H
7.65–7.51m-2HAromatic H
7.41–7.36m-1HAromatic H
4.97–4.93m-1HOH
2.94–2.85m-1HAliphatic CH
2.70s-1HAliphatic CH
2.61–2.51m-1HAliphatic CH
2.42–2.32m-1HAliphatic CH
2.21–2.13m-1HAliphatic CH

d: doublet, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmCarbon Atom Assignment
197.8C=O
145.5Aromatic C
134.2Aromatic C
131.2Aromatic C
128.3Aromatic C
127.1 (2C)Aromatic C
67.8C-OH
35.2Aliphatic CH₂
32.1Aliphatic CH₂
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~2940C-H stretch (aliphatic)
~1680C=O stretch (ketone)
~1600, ~1470C=C stretch (aromatic)
~1280C-O stretch (phenol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)[2][3]
134High[M - CO]⁺[2][3]
106Medium[M - CO - CO]⁺ or [M - C₂H₄O]⁺[2][3]
163-[M+H]⁺ (Calculated)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.

Data Acquisition and Processing: For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[3]

Data Acquisition and Processing: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum was baseline corrected and is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

Data Analysis: The mass spectrum is presented as a plot of relative intensity versus m/z. The molecular ion peak and major fragment ions were identified to aid in structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Interpretation Sample This compound NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) Sample->NMR_Acquisition IR_Acquisition Data Acquisition (FTIR) Sample->IR_Acquisition MS_Acquisition Data Acquisition (GC-MS) Sample->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis Spectral Analysis (Functional Groups) IR_Acquisition->IR_Analysis IR_Analysis->Structure_Elucidation MS_Analysis Spectral Analysis (Fragmentation Pattern) MS_Acquisition->MS_Analysis MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

5-Hydroxy-1-tetralone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry and a useful tool in glycobiology. While extensively utilized as a fluorescent labeling reagent for glycosphingolipids and a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic biological activities are an area of growing interest. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its derivatives, which have demonstrated significant anti-inflammatory, antimicrobial, and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Introduction

This compound, a metabolite of the beta-blockers Levobunolol and d-Bunolol, possesses a privileged structure that is a common feature in many biologically active compounds.[1] Its utility extends beyond being a synthetic precursor; derivatives of the tetralone core have shown a range of pharmacological effects, suggesting that this compound itself may harbor untapped therapeutic potential.[2][3][4] This guide aims to consolidate the existing, albeit limited, data on the biological activities of this compound and to provide a framework for future investigation by presenting relevant data from its derivatives, detailed experimental methodologies, and visual representations of underlying molecular mechanisms.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is sparse in the current literature, studies on its derivatives provide valuable insights into its potential biological activities. The following tables summarize the quantitative data for various tetralone derivatives in key therapeutic areas.

Anti-inflammatory Activity: Macrophage Migration Inhibitory Factor (MIF) Inhibition

Derivatives of tetralone have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[5][6] MIF's tautomerase activity is linked to its pro-inflammatory functions, and its inhibition is a promising strategy for treating inflammatory diseases.[2][5]

Table 1: MIF Tautomerase Inhibition by Tetralone Derivatives

Compound Class Specific Derivative(s) IC50 (µM) Reference
E-2-arylmethylene-1-tetralones (E)-2-(4-methylbenzylidene)-1-tetralone 8.8 [5]
E-2-arylmethylene-1-tetralones (E)-2-(4-chlorobenzylidene)-1-tetralone 12.5 [5]

| E-2-arylmethylene-1-tetralones | (E)-2-(4-methoxybenzylidene)-1-tetralone | 15.3 |[5] |

Antimicrobial Activity

Novel tetralone derivatives containing an aminoguanidinium moiety have demonstrated significant antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial agents.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tetralone Derivatives against S. aureus

Compound S. aureus ATCC 29213 MIC (µg/mL) MRSA-2 MIC (µg/mL) Reference
2D 0.5 1 [3]
2E 1 2 [3]

| 2F | 2 | 4 |[3] |

Cytotoxic Activity

The tetralone scaffold is present in several anticancer drugs, and its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[2]

Table 3: Cytotoxicity (IC50) of Tetralone Derivatives in Human Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
Longifolene-derived Tetralone T-24 (Bladder Cancer) 5.34 [2]
Longifolene-derived Tetralone MCF-7 (Breast Cancer) 7.21 [2]

| Longifolene-derived Tetralone | HepG2 (Liver Cancer) | 8.93 |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

MIF Tautomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

  • Reagents and Materials:

    • Recombinant human MIF

    • L-dopachrome methyl ester (substrate)

    • Sodium phosphate buffer (50 mM, pH 6.5)

    • Test compound (this compound) dissolved in DMSO

    • UV/Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.4 µg/mL of recombinant human MIF in sodium phosphate buffer.

    • Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding L-dopachrome methyl ester to a final concentration of 100 µM.

    • Monitor the decrease in absorbance at 475 nm for 1-2 minutes.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

    • Test compound (this compound) dissolved in methanol

    • Ascorbic acid (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial strain (e.g., S. aureus)

    • Mueller-Hinton Broth (MHB)

    • Test compound (this compound) dissolved in DMSO

    • 96-well microplate

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity: MTT Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Cell culture medium

    • Test compound (this compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Signaling Pathways and Mechanistic Visualizations

The biological activities of tetralone derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cancer. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and relevant experimental workflows.

Inhibition of MIF-mediated Inflammatory Signaling

Macrophage Migration Inhibitory Factor (MIF) is a key regulator of the inflammatory response. It can activate the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Tetralone derivatives have been shown to inhibit MIF's tautomerase activity, which is crucial for its biological function.

MIF_Inhibition MIF MIF CD74 CD74 Receptor MIF->CD74 Tetralone This compound (or derivative) Tetralone->MIF Inhibition IKK IKK Complex CD74->IKK MAPK MAPK (p38, JNK, ERK) CD74->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Inhibition of MIF-mediated pro-inflammatory signaling by this compound derivatives.
General Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for screening and characterizing the biological activity of a compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Screening Primary Screening Assays Start->Screening Antioxidant Antioxidant Assays (DPPH, ABTS) Screening->Antioxidant Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT on cancer cells) Screening->Cytotoxicity Hit Identification of 'Hit' Activity Antioxidant->Hit Antimicrobial->Hit Cytotoxicity->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Enzyme Enzyme Inhibition Assays (e.g., MIF Tautomerase) Mechanism->Enzyme Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Mechanism->Signaling Lead Lead Compound for Further Development Enzyme->Lead Signaling->Lead

A generalized workflow for the biological evaluation of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the demethylation of 5-methoxy-1-tetralone.

  • Starting Material: 5-methoxy-1-tetralone

  • Reagents: Boron tribromide (BBr3), Methylene chloride (CH2Cl2), Methanol (CH3OH), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 5-methoxy-1-tetralone in methylene chloride and cool the solution to -78°C.

    • Add a solution of boron tribromide in methylene chloride dropwise.

    • Stir the mixture at -78°C and then at 0°C.

    • Cool the mixture again and quench with methanol.

    • Evaporate the solvent and take up the residue in methylene chloride.

    • Extract with a 10% sodium hydroxide solution.

    • Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the product.

    • Extract the product with methylene chloride, dry over sodium sulfate, and evaporate the solvent to yield this compound.[7]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a synthetic building block and the demonstrated biological activities of its derivatives. While direct evidence of its own pharmacological effects is currently limited, the data from related compounds suggest that it may possess valuable anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a foundation for researchers to explore these potential activities by summarizing the available data and outlining detailed experimental protocols.

Future research should focus on:

  • Systematic screening of this compound in a panel of biological assays to obtain quantitative data (IC50, MIC values).

  • Elucidation of its specific molecular targets and mechanisms of action.

  • Investigation of its effects on key signaling pathways such as NF-κB and MAPK.

  • Synthesis and evaluation of a focused library of this compound derivatives to establish structure-activity relationships.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new drugs for a range of diseases.

References

5-Hydroxy-1-tetralone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-tetralone, a bicyclic aromatic ketone, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone, a nucleophilic hydroxyl group, and an aromatic ring amenable to electrophilic substitution, provide a powerful platform for the construction of a diverse array of complex molecules. This technical guide offers a comprehensive overview of the synthesis of this compound and its application as a precursor in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for its preparation and subsequent key transformations are provided, alongside tabulated quantitative data for easy reference. Furthermore, reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its synthetic utility.

Introduction

The tetralone scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with significant biological activities. The introduction of a hydroxyl group at the 5-position of the 1-tetralone core imparts unique reactivity and provides a handle for further functionalization, making this compound a highly valuable intermediate in medicinal chemistry and drug discovery. Its utility is underscored by its role in the synthesis of compounds targeting a range of therapeutic areas. This guide aims to serve as a practical resource for chemists engaged in the synthesis and derivatization of this important molecule.

Synthesis of this compound

Two primary and efficient methods for the synthesis of this compound are the catalytic hydrogenation of 1,5-dihydroxynaphthalene and the demethylation of 5-methoxy-1-tetralone.

Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method involves the selective hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene in the presence of a palladium catalyst. The reaction is typically carried out under pressure in an aqueous alcoholic solution.

Experimental Protocol:

A mixture of 1,5-dihydroxynaphthalene (e.g., 600 g), sodium hydroxide (e.g., 150 g), water (e.g., 375 mL), isopropyl alcohol (e.g., 2938 mL), and a palladium on carbon catalyst (e.g., 93.8 g) is placed in a high-pressure autoclave. The vessel is charged with hydrogen gas to a pressure of 30-250 psi. The reaction mixture is stirred and heated to a temperature of 70-90°C. Upon absorption of one molar equivalent of hydrogen, the reaction is cooled and vented. The catalyst is removed by filtration. The filtrate is concentrated to remove the alcohol, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[1]

ParameterValueReference
Starting Material1,5-Dihydroxynaphthalene[1]
CatalystPalladium on Carbon[1]
SolventIsopropyl alcohol/Water[1]
Pressure30-250 psi[1]
Temperature70-90°C[1]
Yield ~89% [1]
Demethylation of 5-Methoxy-1-tetralone

This alternative route involves the cleavage of the methyl ether of the more readily available 5-methoxy-1-tetralone using a strong Lewis acid, typically boron tribromide (BBr₃).

Experimental Protocol:

A solution of 5-methoxy-1-tetralone in a dry, inert solvent such as dichloromethane is cooled to -78°C under an inert atmosphere. A solution of boron tribromide (typically 1 M in dichloromethane) is added dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to a higher temperature (e.g., 0°C or room temperature) and stirred for several hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

ParameterValue
Starting Material5-Methoxy-1-tetralone
ReagentBoron Tribromide (BBr₃)
SolventDichloromethane
Temperature-78°C to 0°C
Yield High

This compound as a Synthetic Building Block

The bifunctional nature of this compound makes it a versatile precursor for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

O-Alkylation Reactions

The phenolic hydroxyl group can be readily alkylated under basic conditions to introduce a variety of side chains. This is a common strategy to modulate the biological activity and physicochemical properties of the resulting derivatives.

Experimental Protocol for O-Alkylation:

To a solution of this compound in a suitable solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the addition of an alkylating agent (e.g., an alkyl halide). The reaction is then heated (e.g., to 80°C) and monitored until completion. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the O-alkylated product.[2]

Starting MaterialAlkylating AgentBaseSolventTemperatureYieldReference
This compound3,4-dimethoxyphenethyl bromideK₂CO₃DMF80°C75-82%[2]
Condensation Reactions at the Carbonyl Group

The ketone functionality of this compound can undergo various condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. These products serve as valuable intermediates for the synthesis of heterocyclic systems and other complex molecules.

Experimental Protocol for Claisen-Schmidt Condensation:

An equimolar mixture of this compound and an aromatic aldehyde is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature for a specified time. The reaction mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the condensed product.[3]

AldehydeBaseSolventTimeYieldReference
4-PropoxybenzaldehydeNaOHEthanol1 hour82%[3]
Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmaceutically important compounds.

The tetralone core is central to the structure of the antidepressant drug sertraline. While sertraline itself does not contain the 5-hydroxy group, methodologies developed for the synthesis of sertraline can be adapted to this compound to generate novel analogues for structure-activity relationship studies. The key transformation involves the formation of an imine followed by reduction.

Conceptual Synthetic Pathway to a Sertraline Analogue Intermediate:

  • O-Protection: The hydroxyl group of this compound is protected with a suitable protecting group (e.g., as a methyl ether).

  • Imine Formation: The protected tetralone is reacted with methylamine, often in the presence of a Lewis acid like TiCl₄, to form the corresponding N-methyl imine.

  • Reduction: The imine is then stereoselectively reduced to the desired amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

  • Deprotection: Removal of the protecting group from the hydroxyl function yields the 5-hydroxy analogue of the sertraline core.

This compound can be elaborated into more complex heterocyclic systems, such as benzazepine-quinones, which are of interest in medicinal chemistry.

Visualization of Synthetic Pathways

Synthesis of this compound

G Synthesis of this compound 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene This compound This compound 1,5-Dihydroxynaphthalene->this compound H2, Pd/C NaOH, IPA/H2O 70-90°C 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone->this compound BBr3, DCM -78°C to 0°C

Caption: Key synthetic routes to this compound.

Key Reactions of this compound

G Key Reactions of this compound This compound This compound O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product R-X, Base alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone This compound->alpha,beta-Unsaturated Ketone R-CHO, Base Sertraline Analogue Precursor Sertraline Analogue Precursor This compound->Sertraline Analogue Precursor Multi-step sequence

Caption: Major transformations of this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible preparation and the orthogonal reactivity of its functional groups provide a robust platform for the construction of a wide range of complex and biologically relevant molecules. The detailed protocols and compiled data within this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their drug discovery and development endeavors. The continued exploration of the chemistry of this compound is poised to unlock new avenues for the creation of innovative therapeutics and functional materials.

References

5-Hydroxy-1-tetralone: A Technical Overview of Its Current Applications and Putative Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxy-1-tetralone is a bicyclic aromatic ketone that has found utility in various scientific and industrial domains. While its primary applications are in analytical chemistry as a fluorescent labeling agent and in synthetic chemistry as a versatile intermediate, there are emerging, yet largely unsubstantiated, claims of its potential as a bioactive molecule. This technical guide consolidates the current, evidence-based understanding of this compound's established roles and briefly explores the speculative landscape of its biological mechanism of action. Due to a significant lack of in-depth research on its specific molecular targets and signaling pathways, a detailed elucidation of its mechanism of action is not currently possible.

Established Applications of this compound

The primary and well-documented applications of this compound are not as a therapeutic agent with a defined mechanism of action, but rather as a tool in analytical and synthetic chemistry.

Fluorescent Labeling Reagent

This compound is recognized as a fluorescent labeling reagent, particularly for the determination of glycosphingolipids from biological samples[1][2][3][4]. It is also utilized as a reagent for the determination of hexoses and oligosaccharides through fluorescence techniques[5].

Intermediate in Chemical Synthesis

The compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, with a notable application in those targeting neurological disorders[6]. Its chemical structure, featuring a reactive hydroxyl group, makes it a valuable precursor for creating more complex bioactive molecules and in the synthesis of natural products[6].

Analytical Chemistry Standard

In analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, this compound is employed as a reference standard. This ensures the accurate identification and quantification of related compounds in various samples[6].

Putative Biological Activities and Undefined Mechanism of Action

While some sources suggest a range of biological activities for this compound, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, these claims are not substantiated by detailed mechanistic studies in the provided search results[1]. The toxicological properties of this compound have not been fully investigated[1].

It is also identified as a metabolite of the drugs Levobunolol and d-Bunolol[5]. The mechanism of action in these instances would be related to the metabolic breakdown of the parent drug rather than the intrinsic activity of this compound itself.

Tetralone Derivatives as a Class of Bioactive Molecules

A potential, albeit indirect, insight into the possible biological activity of the tetralone scaffold comes from a study on E-2-arylmethylene-1-tetralones. This research identified these derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, which in turn attenuates macrophage activation[7][8][9]. MIF is a pro-inflammatory cytokine, and its inhibition has therapeutic potential in inflammatory diseases[7][8].

It is crucial to note that this study did not investigate this compound itself. However, it suggests a potential avenue of research for this class of compounds. The logical relationship can be visualized as follows:

G Tetralone Derivatives Tetralone Derivatives MIF Tautomerase Inhibition MIF Tautomerase Inhibition Tetralone Derivatives->MIF Tautomerase Inhibition  (potential for this class) Attenuation of Macrophage Activation Attenuation of Macrophage Activation MIF Tautomerase Inhibition->Attenuation of Macrophage Activation Anti-inflammatory Effects Anti-inflammatory Effects Attenuation of Macrophage Activation->Anti-inflammatory Effects

Potential therapeutic pathway for tetralone derivatives.

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive search of the scientific literature did not yield any quantitative data regarding the binding affinities (e.g., Kd, Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) of this compound for any specific biological target. Similarly, detailed experimental protocols for assessing its putative biological activities are not available. The existing protocols are related to its use in analytical techniques like HPLC[10].

Conclusion

Currently, this compound is best characterized as a valuable tool for analytical and synthetic chemists. Its role as a fluorescent labeling agent and a versatile chemical intermediate is well-established. In contrast, its purported biological activities and mechanism of action remain largely speculative and unsupported by robust scientific evidence. The study of other tetralone derivatives as MIF inhibitors suggests a potential, yet unconfirmed, therapeutic relevance for this chemical scaffold. Further research is required to determine if this compound possesses any intrinsic biological activity and to elucidate any corresponding mechanism of action. Without such data, a detailed technical guide on its core mechanism is not feasible.

References

Methodological & Application

Application Note: HPLC Analysis of 5-Hydroxy-1-tetralone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1-tetralone is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a hydroxyl group, enhances its reactivity, making it a valuable component in organic synthesis and medicinal chemistry.[1] Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the analysis of this compound and its primary metabolite using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Metabolic Pathway of this compound

In biological systems, xenobiotics like this compound undergo metabolic transformations to facilitate their excretion. Based on the metabolism of structurally related compounds such as tetralin, the primary metabolic route for a hydroxylated compound is conjugation.[2][3] The most common conjugation reaction is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. This process increases the water solubility of the compound, aiding its elimination from the body. Therefore, the major metabolite of this compound is expected to be this compound-O-glucuronide.[2][3]

G cluster_phase_II Phase II Metabolism parent This compound enzyme UDP-glucuronosyltransferase (UGT) parent->enzyme metabolite This compound Glucuronide enzyme->metabolite Conjugation udpga UDPGA udpga->enzyme

Caption: Phase II metabolic pathway of this compound.

Experimental Protocols

HPLC Method and Chromatographic Conditions

This method is designed for the separation and quantification of this compound and its glucuronide metabolite. The conditions are adapted from established methods for similar analytes.[4][5][6]

Parameter Condition
HPLC System Shimadzu LC-10AD or equivalent with UV-Vis Detector[5]
Column Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Phosphoric Acid in Water (or Formic Acid for MS)[4][6]
Mobile Phase B Acetonitrile[4][6]
Gradient Program Start with 25% B, linear gradient to 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C[5]
Detection UV at 254 nm[5]
Injection Volume 20 µL
Preparation of Standard Solutions

a. Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[1]

  • Dissolve the standard in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.[7]

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

  • Typical concentration ranges for a calibration curve might be 1 µg/mL to 100 µg/mL.

  • These solutions should be prepared fresh daily.

Sample Preparation from Biological Matrices (Plasma/Urine)

Effective sample preparation is critical to remove interferences such as proteins and salts that can damage the HPLC column and affect analytical accuracy.[8] The following protocol uses protein precipitation, a common technique for plasma samples.[9]

G sample 1. Plasma Sample (e.g., 200 µL) precip 2. Add Precipitant (Acetonitrile, 3x volume) sample->precip vortex 3. Vortex Mix (1 min) precip->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute 7. Reconstitute in Mobile Phase (e.g., 100 µL) dry->reconstitute filter 8. Filter (0.22 µm Syringe Filter) reconstitute->filter inject 9. Inject into HPLC filter->inject

Caption: Workflow for preparing biological samples for HPLC analysis.

Detailed Protocol:

  • Pipette 200 µL of plasma or urine into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[7]

Method Validation and Data

Method validation is essential to ensure that the analytical method is accurate, precise, and reliable.[10] The following table presents representative validation parameters for a similar compound, 4-Hydroxy-α-tetralone, analyzed by RP-HPLC, which can be used as a benchmark for the this compound assay.[5]

Parameter Result Description
Linearity (r²) > 0.999[5]Indicates a strong correlation between concentration and detector response.
Limit of Detection (LOD) 0.22 µg/mL[5]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.73 µg/mL[5]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Repeatability (RSD%) ≤ 1.73%[5]Measures the precision of the method under the same operating conditions over a short interval.
Recovery (%) 99.06 – 100.76%[5]Indicates the accuracy of the method by measuring the amount of analyte recovered from the matrix.
Conclusion

The described RP-HPLC method provides a robust and reliable approach for the separation and quantification of this compound and its primary glucuronide metabolite. The detailed protocols for sample preparation and analysis are suitable for researchers in drug development and metabolism studies. Proper method validation according to ICH guidelines is recommended to ensure data quality for specific applications.[10]

References

Application Notes and Protocols: Synthesis of Levobunolol using 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol is a non-selective β-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[3][4] This document provides detailed application notes and protocols for the synthesis of Levobunolol, utilizing 5-Hydroxy-1-tetralone as a key intermediate. The synthesis involves a two-step process: the formation of the intermediate S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone, followed by acidification to yield Levobunolol hydrochloride. This method is advantageous due to its high yield and optical purity.

Introduction

The synthesis of chiral drugs such as Levobunolol requires precise control of stereochemistry to ensure therapeutic efficacy and minimize side effects. The levo isomer of bunolol is significantly more potent in its β-blocking activity than its dextro counterpart.[5] Traditional methods for obtaining the desired enantiomer have included chiral resolution, which can be inefficient, or direct asymmetric synthesis using chiral starting materials like epichlorohydrin, which can present challenges in controlling regioselectivity.[6]

The synthetic route detailed herein utilizes this compound and (S)-1-tert-butyl-epoxymethylamine to achieve a highly regioselective reaction, resulting in a high yield and excellent enantiomeric excess of the final product, Levobunolol hydrochloride.[6]

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

Levobunolol exerts its therapeutic effect by acting as a non-selective antagonist at β1 and β2-adrenergic receptors located in the ciliary body of the eye.[1][7] Stimulation of these receptors by endogenous catecholamines, such as adrenaline and noradrenaline, normally leads to an increase in the production of aqueous humor.[3] This process is mediated by a G-protein coupled receptor signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are believed to stimulate the secretion of aqueous humor.[7]

By blocking these β-adrenergic receptors, Levobunolol inhibits the signaling cascade, leading to a reduction in cAMP levels and consequently, a decrease in the rate of aqueous humor formation.[3][7] This lowering of aqueous humor production results in a decrease in intraocular pressure.

G cluster_0 Ciliary Epithelial Cell Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Aq_Humor_Prod Increased Aqueous Humor Production PKA->Aq_Humor_Prod Leads to Levobunolol Levobunolol Levobunolol->Beta_Receptor Blocks

Figure 1: Signaling pathway of Levobunolol's mechanism of action.

Synthetic Pathway

The synthesis of Levobunolol from this compound proceeds through a two-step process. The first step is a substitution reaction between this compound and (S)-1-tert-butyl-epoxymethylamine in the presence of an alkaline agent to form the intermediate, (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone. The second step involves the acidification of this intermediate to yield the final product, Levobunolol hydrochloride.[6]

G cluster_0 Synthesis Workflow Start Start Materials: This compound (S)-1-tert-butyl-epoxymethylamine Alkaline Agent (e.g., NaOH) Solvent (e.g., Methanol) Reaction1 Step 1: Substitution Reaction - Mix reactants - Heat (e.g., 70°C for 6h) Start->Reaction1 Workup1 Workup - Evaporate solvent - Extract with Ethyl Acetate/Water - Separate organic layer - Evaporate to dryness Reaction1->Workup1 Intermediate Intermediate: (S)-5-(3′-tert-butylamino-2′-hydroxy)- propoxy-3,4-dihydro-1(2H)tetralone Workup1->Intermediate Reaction2 Step 2: Acidification - Add Ethanolic HCl Intermediate->Reaction2 Purification Purification - Suction filtration - Recrystallization from Ethanol - Vacuum drying Reaction2->Purification FinalProduct Final Product: Levobunolol Hydrochloride Purification->FinalProduct

Figure 2: Experimental workflow for the synthesis of Levobunolol.

Experimental Protocols

Materials and Equipment
  • This compound

  • (S)-1-tert-butyl-epoxymethylamine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Ethanolic hydrogen chloride (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Standard laboratory glassware

Protocol 1: Synthesis of (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone
  • To a round-bottom flask, add this compound (8.1 g), methanol (118.5 g), sodium hydroxide (6 g), and (S)-1-tert-butyl-epoxymethylamine (8.85 g).[6]

  • Heat the mixture to 70°C and stir for 6 hours under reflux.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • To the resulting residue, add a mixture of ethyl acetate (60 mL) and water (30 mL) and transfer to a separatory funnel.[6]

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and discard the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer by rotary evaporation to obtain the crude intermediate product.

Protocol 2: Synthesis and Purification of Levobunolol Hydrochloride
  • To the crude intermediate from Protocol 1, add a solution of hydrogen chloride in ethanol (e.g., 35 mL of 2 M ethanolic HCl).[2]

  • Stir the mixture at 40°C for 1 hour.[2]

  • Cool the mixture and collect the precipitated solid by suction filtration using a Büchner funnel.[2]

  • Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude Levobunolol hydrochloride from ethanol.[2]

  • Dry the purified crystals in a vacuum oven to a constant weight.

  • The final product should be a white crystalline powder.

Data Presentation

The following tables summarize the quantitative data from various examples of the synthesis of Levobunolol hydrochloride as described in the literature.[2][6]

Table 1: Reaction Conditions for the Synthesis of the Intermediate

ParameterExample 1Example 2Example 3
This compound (g) 8.18.18.1
(S)-1-tert-butyl-epoxymethylamine (g) 8.858.058.05
Alkaline Agent Sodium hydroxide (6 g)Sodium ethoxide (6 g)Potassium hydroxide (6 g)
Solvent Methanol (118.5 g)Methanol (100 g), Water (10 g)Ethanol (100 g), Water (10 g)
Temperature (°C) 705090
Time (h) 653

Table 2: Yield and Purity of Levobunolol Hydrochloride

ParameterExample 1Example 2Example 3
Yield (g) 13.813.614.1
Yield (%) 85.484.287.3
Liquid-phase Purity >99%>99%>99%
Enantiomeric Excess (ee) >99%>99%>99%

Table 3: Physicochemical and Spectroscopic Data of Levobunolol Hydrochloride

PropertyValue
Molecular Formula C₁₇H₂₅NO₃·HCl
Molecular Weight 327.85 g/mol
Appearance White crystalline powder
Specific Rotation (c=3 in methanol) -19° to -20°[8]
pH (1 in 20 solution) 4.5 to 6.5[8]
UV λmax 470 nm (with DDQ reagent)[9]

Characterization

The identity and purity of the synthesized Levobunolol hydrochloride can be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A standard method for assessing the purity of Levobunolol hydrochloride involves reverse-phase HPLC.

  • Mobile phase: A mixture of aqueous sodium 1-heptanesulfonate (990 mg in 890 mL water with 10 mL glacial acetic acid) and methanol (1100 mL).[4][8]

  • Column: 4-mm × 30-cm, L1 packing.[4][8]

  • Detector: UV at 254 nm.[4][8]

  • Flow rate: Approximately 1.5 mL/min.[4][8]

  • Injection volume: Approximately 20 µL.[8]

The retention time of the major peak in the chromatogram of the synthesized sample should correspond to that of a Levobunolol Hydrochloride reference standard.[4]

Spectroscopic Analysis
  • ¹H NMR and ¹³C NMR: The patent literature (US10611721B2) includes references to NMR spectra which can be used for structural confirmation.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the Levobunolol molecule, such as the hydroxyl, amine, ketone, and aromatic moieties.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of Levobunolol from this compound provides an efficient and highly stereoselective route to this important antiglaucoma medication. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers and professionals in the field of drug development and synthesis. The provided methodologies, when followed with care, should allow for the successful and high-purity synthesis of Levobunolol hydrochloride.

References

Application Notes and Protocols for 5-Hydroxy-1-tetralone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 5-Hydroxy-1-tetralone. This versatile building block is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

I. Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method involves the selective reduction of one aromatic ring of 1,5-dihydroxynaphthalene.

Experimental Protocol:

  • To a solution of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in a mixture of isopropanol (150 mL) and aqueous sodium hydroxide (40 mL), add 10% palladium on carbon (3.9 g) at room temperature.

  • Transfer the mixture to a Parr autoclave.

  • Pressurize the vessel with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 80 °C and stir for 20 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Remove the isopropanol by distillation under reduced pressure.

  • Acidify the remaining aqueous solution to approximately pH 2 by the slow addition of concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid product by filtration, wash it with water (2 x 100 mL), and dry it under high vacuum at 50 °C.

This procedure affords 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (this compound) as a dark brown solid.[1]

Protocol 2: Demethylation of 5-Methoxy-1-tetralone

This protocol involves the cleavage of the methyl ether of 5-methoxy-1-tetralone to yield the desired hydroxyl group.

Experimental Protocol:

  • Dissolve 1 mole of 5-methoxy-1-tetralone in 5 L of methylene chloride in a suitable reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (500 mL) in 2.3 L of methylene chloride dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2.5 hours.

  • Cool the mixture back down to -78 °C and slowly add 3 L of methanol dropwise to quench the reaction.

  • Remove the solvents by rotary evaporation.

  • Take up the residue in methylene chloride and extract it three times with a 10% aqueous sodium hydroxide solution.

  • Combine the aqueous sodium hydroxide extracts and acidify with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer three times with methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[2]

Table 1: Summary of Synthesis Protocols for this compound

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation1,5-Dihydroxynaphthalene10% Pd/C, H₂, NaOHIsopropanol/Water802060
Demethylation5-Methoxy-1-tetraloneBoron tribromideMethylene Chloride-78 to 03High

II. Reactions of this compound

This compound can undergo a variety of chemical transformations at both the hydroxyl and ketone functional groups, as well as on the aromatic ring.

Reduction of the Ketone Carbonyl

The ketone group of this compound can be readily reduced to a secondary alcohol using sodium borohydride.

Experimental Protocol (Adapted from general procedures):

  • Dissolve this compound (1.0 g, 6.16 mmol) in methanol (20 mL) in a round-bottom flask at room temperature.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.28 g, 7.40 mmol) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5,6,7,8-tetrahydronaphthalene-1,5-diol.

Table 2: Representative Conditions for Ketone Reduction

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Product
This compoundSodium BorohydrideMethanol015,6,7,8-tetrahydronaphthalene-1,5-diol
O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be alkylated under basic conditions, as demonstrated by the synthesis of 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.

Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, stir a mixture of this compound (5.0 g, 30.9 mmol) and potassium carbonate (8.5 g, 61.7 mmol) in acetonitrile (ACN) for 15 minutes at room temperature.

  • Add benzyl bromide (4.04 mL, 33.9 mmol) to the suspension.

  • Stir the resulting mixture overnight at room temperature under nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Partition the crude material between water (50 mL) and dichloromethane (DCM, 50 mL).

  • Separate the layers and wash the organic layer sequentially with water (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil that slowly solidifies.

  • Triturate the solid with heptane (30 mL) to give 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a crystalline white solid.[1]

Table 3: O-Alkylation of this compound

Alkylating AgentBaseSolventTemperatureTimeYield (%)
Benzyl bromideK₂CO₃AcetonitrileRoom Temp.Overnight83
Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, the hydroxyl group of this compound would first need to be converted to a suitable leaving group, such as a triflate or a halide. The resulting aryl triflate or aryl halide can then be used in these powerful C-C and C-N bond-forming reactions.

Workflow for Cross-Coupling Reactions:

G cluster_0 Precursor Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Products This compound This compound Aryl-X 5-X-1-tetralone (X = OTf, Br, I) This compound->Aryl-X Triflation or Halogenation Suzuki Suzuki Coupling Aryl-X->Suzuki Pd catalyst, Base, ArB(OH)₂ Buchwald Buchwald-Hartwig Amination Aryl-X->Buchwald Pd catalyst, Base, R₂NH Aryl-Aryl 5-Aryl-1-tetralone Suzuki->Aryl-Aryl Aryl-Amine 5-Amino-1-tetralone Derivative Buchwald->Aryl-Amine

Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Representative Protocol for Suzuki Coupling (Hypothetical for 5-Bromo-1-tetralone):

  • To a degassed mixture of 5-bromo-1-tetralone (1.0 mmol), an arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a solvent mixture like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixture under a nitrogen or argon atmosphere at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 5-aryl-1-tetralone derivative.

Representative Protocol for Buchwald-Hartwig Amination (Hypothetical for 5-Bromo-1-tetralone):

  • In a glovebox or under an inert atmosphere, combine 5-bromo-1-tetralone (1.0 mmol), an amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 mmol) in a dry solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

III. Biological Relevance and Signaling Pathway

This compound is a known metabolite of levobunolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. Levobunolol exerts its therapeutic effect by reducing intraocular pressure. This is achieved by blocking beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.

The signaling pathway initiated by beta-adrenergic receptor activation is a classic G-protein coupled receptor (GPCR) cascade. The antagonism of this pathway by levobunolol and its metabolites is central to its mechanism of action.

Beta-Adrenergic Receptor Signaling Pathway:

G cluster_cell Ciliary Epithelial Cell Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effectors Downstream Effectors PKA->Effectors Phosphorylation Response ↑ Aqueous Humor Production Effectors->Response Levobunolol Levobunolol / This compound (Metabolite) Levobunolol->Receptor Antagonism (Blockade) Epinephrine Epinephrine/ Norepinephrine Epinephrine->Receptor Agonist Binding

Beta-Adrenergic Receptor Signaling Pathway and its Antagonism.

This pathway illustrates that under normal physiological conditions, catecholamines like epinephrine bind to beta-adrenergic receptors, activating a cascade that results in increased aqueous humor production. Levobunolol and its active metabolites, including this compound, block this receptor, thereby inhibiting the signaling cascade and reducing aqueous humor production, which lowers intraocular pressure.

References

Application Notes and Protocols: 5-Hydroxy-1-tetralone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hydroxy-1-tetralone as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Detailed experimental protocols for key transformations are provided, along with summaries of quantitative data and visualizations of relevant biological pathways.

Introduction

This compound is a valuable bicyclic ketone building block in medicinal chemistry and organic synthesis.[1][2][3] Its unique structural features, including a reactive ketone, a phenolic hydroxyl group, and an aromatic ring, allow for a wide array of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents.[1][2] This document outlines the application of this compound in the synthesis of anticancer, neuroprotective, and anti-inflammatory agents.

I. Synthesis of Anticancer Agents: Juglone and Benzazepine-Quinone Derivatives

This compound serves as a precursor for the synthesis of potent anticancer compounds, including the natural product juglone and synthetic benzazepine-quinone derivatives.

A. Juglone (5-Hydroxy-1,4-naphthoquinone)

Juglone, a naturally occurring naphthoquinone, exhibits significant cytotoxic activity against various cancer cell lines.[1][4] Its proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to the induction of apoptosis through the PI3K/Akt signaling pathway.[1][2]

Experimental Protocol: Synthesis of Juglone from 5,8-Dihydroxy-1-tetralone

This protocol describes the oxidation of 5,8-dihydroxy-1-tetralone, a derivative of this compound, to juglone.

Materials:

  • 5,8-Dihydroxy-1-tetralone

  • Silver (I) oxide (Ag₂O) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane or Benzene (refluxing)

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5,8-dihydroxy-1-tetralone in an appropriate solvent (dioxane for Ag₂O oxidation, benzene for DDQ oxidation).

  • Add the oxidizing agent (e.g., a molar excess of Ag₂O or DDQ) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using Ag₂O, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure juglone.

Quantitative Data Summary:

Oxidizing AgentSolventYield (%)Reference
Ag₂ODioxaneGood[1]
DDQBenzeneGood[1]

Signaling Pathway: Juglone-Induced Apoptosis

The following diagram illustrates the proposed mechanism of juglone-induced apoptosis in cancer cells.

Juglone_Pathway Juglone Juglone ROS Reactive Oxygen Species (ROS) Juglone->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Juglone-induced apoptosis signaling pathway.
B. 1,2,3,4-Tetrahydro-5H-1-benzazepine-quinone Derivatives

This compound is a key intermediate in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives, which have shown potential as anticancer agents.[5]

Experimental Protocol: General Synthesis of 1,2,3,4-Tetrahydro-5H-1-benzazepine-quinone Derivatives

This representative protocol outlines the multi-step synthesis starting from this compound.

Step 1: Oximation

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for several hours.

  • Cool the reaction and isolate the resulting oxime by filtration or extraction.

Step 2: Beckmann Rearrangement

  • Treat the oxime with a strong acid (e.g., polyphosphoric acid or sulfuric acid) at an elevated temperature.

  • Pour the reaction mixture into ice water to precipitate the lactam product.

  • Filter and purify the lactam.

Step 3: Reduction

  • Reduce the lactam using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF).

  • Work up the reaction carefully to obtain the cyclic amine.

Step 4: Oxidation to Quinone

  • Oxidize the resulting tetrahydrobenzazepine derivative using a suitable oxidizing agent (e.g., Fremy's salt) to yield the desired benzazepine-quinone.

Quantitative Data Summary: Specific yield data for the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives from this compound is not readily available in the searched literature. Yields for each step will vary depending on the specific substrate and reaction conditions.

Experimental Workflow

Benzazepine_Synthesis start This compound oxime Oxime Derivative start->oxime Oximation lactam Lactam Intermediate oxime->lactam Beckmann Rearrangement amine Tetrahydrobenzazepine lactam->amine Reduction end Benzazepine-quinone amine->end Oxidation

Synthetic workflow for benzazepine-quinones.

II. Synthesis of Neuroprotective Agents

This compound and its derivatives are valuable precursors for neuroprotective agents, including selective serotonin reuptake inhibitors (SSRIs) like sertraline and acetylcholinesterase (AChE) inhibitors.

A. Sertraline Analogs

Sertraline is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[6][7][8][9] The core tetralone structure is a key component of sertraline.

Experimental Protocol: Representative Synthesis of a Sertraline Precursor from a Tetralone Derivative

This protocol outlines the reductive amination of a tetralone, a key step in the synthesis of sertraline and its analogs.

Materials:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (a tetralone derivative)

  • Methylamine

  • Titanium tetrachloride (TiCl₄) or a reducing agent like sodium borohydride (NaBH₄)

  • Suitable solvent (e.g., methanol, toluene)

  • Standard laboratory glassware for reaction and purification

Procedure (Imine Formation and Reduction):

  • Dissolve the tetralone derivative in a suitable solvent.

  • Add methylamine to the solution. For imine formation, a dehydrating agent like TiCl₄ can be used.

  • Stir the reaction at room temperature or with gentle heating.

  • If forming the imine first, isolate it and then reduce it using a reducing agent like NaBH₄ or catalytic hydrogenation.

  • Alternatively, perform a one-pot reductive amination by including the reducing agent in the initial reaction mixture.

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by crystallization or chromatography.

Quantitative Data Summary: Yields for the synthesis of sertraline and its analogs vary depending on the specific route and conditions employed. Cis/trans isomer ratios are a critical factor in these syntheses.[10]

Signaling Pathway: Mechanism of SSRIs

The following diagram illustrates the mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs) like sertraline.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Release SERT_pre Serotonin Transporter (SERT) Serotonin_synapse->SERT_pre Reuptake Receptor_post Serotonin Receptor Serotonin_synapse->Receptor_post binds to Signal_post Neuronal Signal Receptor_post->Signal_post activates Sertraline Sertraline Sertraline->SERT_pre blocks

Mechanism of action of SSRIs.
B. Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound can be used to synthesize compounds with acetylcholinesterase inhibitory activity, which are used in the treatment of Alzheimer's disease.[11][12][13] Tacrine and its analogs are a well-known class of AChE inhibitors.

Experimental Protocol: General Synthesis of Tacrine Analogs from Tetralone Derivatives

This protocol describes a general method for the synthesis of tacrine-like structures.

Materials:

  • A suitable aminotetralone derivative (obtainable from this compound via reduction and amination)

  • A cyclic β-ketoester or a ketone

  • Acid or base catalyst

  • Solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware for reaction and purification

Procedure (Friedländer Annulation):

  • Combine the aminotetralone derivative and the β-ketoester or ketone in a suitable solvent.

  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and isolate the crude product by precipitation or extraction.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary: Yields for the synthesis of tacrine analogs vary widely depending on the specific starting materials and reaction conditions.

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the role of acetylcholinesterase in cholinergic signaling and its inhibition.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_synapse Acetylcholine ACh_pre->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Receptor_post ACh Receptor ACh_synapse->Receptor_post binds to Choline Choline AChE->Choline produces Signal_post Neuronal Signal Receptor_post->Signal_post activates AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE inhibits

Mechanism of acetylcholinesterase inhibition.

III. Synthesis of Anti-inflammatory Agents: Quinoline Derivatives

Quinoline derivatives synthesized from tetralone precursors have shown promising anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Experimental Protocol: General Synthesis of Quinoline Derivatives

This protocol outlines a general approach to synthesizing quinoline scaffolds from aminotetralins, which can be derived from this compound.

Materials:

  • 5-Aminotetralin (derivable from this compound)

  • An α,β-unsaturated aldehyde or ketone

  • Acid catalyst (e.g., sulfuric acid)

  • Oxidizing agent (e.g., nitrobenzene)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware for reaction and purification

Procedure (Doebner-von Miller Reaction):

  • In a reaction vessel, combine the 5-aminotetralin and the α,β-unsaturated aldehyde or ketone in a suitable solvent.

  • Slowly add a strong acid catalyst.

  • Add an oxidizing agent.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and neutralize the acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by chromatography or crystallization.

Quantitative Data Summary: Specific yields for the synthesis of anti-inflammatory quinolines from 5-aminotetralin are dependent on the chosen reagents and conditions.

Signaling Pathway: COX-2 and NF-κB in Inflammation

The following diagrams illustrate the role of COX-2 and NF-κB in the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 converted by Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->COX2 inhibits

COX-2 pathway in inflammation.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive degrades from NFkB_active NF-κB (active) NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

NF-κB signaling pathway in inflammation.

References

Application Note: Protocol for Fluorescent Determination of Glycosphingolipids using 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane in eukaryotic cells.[1] These amphipathic molecules, consisting of a ceramide lipid anchor and a carbohydrate chain, play crucial roles in various cellular processes, including cell adhesion, signaling, and differentiation. The intricate involvement of GSLs in the pathophysiology of numerous diseases, such as lysosomal storage disorders and cancer, has made their sensitive and quantitative detection a critical aspect of biomedical research and drug development.

This application note provides a detailed protocol for the fluorescent determination of glycosphingolipids using 5-Hydroxy-1-tetralone. This method, based on the work of Watanabe et al. (1995), offers a sensitive and straightforward approach for the quantification of both neutral and acidic GSLs following their separation by high-performance thin-layer chromatography (HPTLC).[2][3] The protocol has a reported detection limit as low as 5 picomoles on the HPTLC plate, making it suitable for the analysis of GSLs from small biological samples.[2][3]

The principle of this assay involves the acid-catalyzed condensation of the sugar moiety of the glycosphingolipid with this compound, resulting in a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of glycosphingolipid present, allowing for quantitative analysis.

Materials and Methods

Reagents and Materials
  • This compound (CAS 28315-93-7)

  • Sulfuric acid (H₂SO₄), 80% (v/v) in water

  • Glycosphingolipid standards (e.g., GM1, GD1a, asialo-GM1)

  • Chloroform

  • Methanol

  • Deionized water

  • High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)

  • Developing chamber for TLC

  • Spraying device for TLC reagents

  • Hot plate or oven

  • Fluorescence scanner or TLC scanner with fluorescence detection capabilities

  • Micro-syringes

Equipment
  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Ultrasonic bath

  • Fume hood

Experimental Protocols

A comprehensive workflow for the fluorescent determination of glycosphingolipids is presented below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Fluorescent Derivatization & Detection A Biological Sample B Lipid Extraction (e.g., Folch Method) A->B C Glycosphingolipid Purification (e.g., Solid-Phase Extraction) B->C D Spotting on HPTLC Plate C->D E Development of HPTLC Plate D->E F Drying of HPTLC Plate E->F G Spraying with this compound in 80% H₂SO₄ F->G H Heating G->H I Fluorescence Measurement (Excitation/Emission) H->I J Data Analysis I->J

Figure 1: Experimental Workflow for Glycosphingolipid Analysis.
Glycosphingolipid Extraction and Purification

The initial step involves the extraction and purification of total lipids from the biological sample. A commonly used method is the Folch extraction.

  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add water to the homogenate to induce phase separation.

  • Collection of Lower Phase: Carefully collect the lower organic phase containing the lipids.

  • Washing: Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Purification (Optional but Recommended): For complex samples, further purification of the glycosphingolipid fraction can be achieved using solid-phase extraction (SPE) cartridges.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Apply the samples and a series of glycosphingolipid standards of known concentrations to the HPTLC plate as small spots or narrow bands using a micro-syringe.

  • Chromatogram Development: Place the HPTLC plate in a developing chamber pre-saturated with an appropriate solvent system. The choice of solvent system will depend on the polarity of the glycosphingolipids of interest. A common solvent system for neutral glycosphingolipids is chloroform:methanol:water (65:25:4, v/v/v). For acidic glycosphingolipids (gangliosides), a solvent system such as chloroform:methanol:0.25% aqueous CaCl₂ (60:35:8, v/v/v) can be used.

  • Drying: After the solvent front has reached the desired height, remove the plate from the chamber and dry it thoroughly in a fume hood or with a stream of warm air.

Fluorescent Derivatization and Detection
  • Reagent Preparation: Prepare the spray reagent by dissolving 10 mg of this compound in 10 mL of 80% sulfuric acid. This solution should be prepared fresh.

  • Spraying: In a fume hood, evenly spray the dried HPTLC plate with the this compound reagent.

  • Heating: Carefully heat the sprayed plate on a hot plate or in an oven. The optimal temperature and heating time should be determined empirically but is typically in the range of 100-120°C for 5-10 minutes. This step facilitates the reaction between the glycosphingolipids and the reagent, leading to the formation of fluorescent products.

  • Fluorescence Measurement: After cooling to room temperature, measure the fluorescence intensity of the spots corresponding to the separated glycosphingolipids using a fluorescence scanner. The optimal excitation and emission wavelengths should be determined for the specific instrument, but are generally in the range of 400-420 nm for excitation and 500-520 nm for emission.

Quantification
  • Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the glycosphingolipid standards against their known concentrations.

  • Sample Quantification: Determine the amount of each glycosphingolipid in the unknown samples by interpolating their fluorescence intensities on the standard curve.

Data Presentation

The quantitative data obtained from the fluorescence analysis should be summarized in a clear and structured table for easy comparison.

GlycosphingolipidStandard Concentration (pmol)Fluorescence Intensity (Arbitrary Units)
GM15Value
10Value
20Value
40Value
GD1a5Value
10Value
20Value
40Value
Asialo-GM15Value
10Value
20Value
40Value
Sample 1 -Value
Sample 2 -Value

Signaling Pathway Context

Glycosphingolipids are key players in various signaling pathways. For instance, the ganglioside GM1 is known to modulate the signaling of several growth factor receptors, such as the platelet-derived growth factor (PDGF) receptor.

G cluster_0 Cell Membrane GM1 GM1 PDGFR PDGF Receptor GM1->PDGFR Modulates Downstream Downstream Signaling PDGFR->Downstream PDGF PDGF PDGF->PDGFR

Figure 2: Modulation of PDGF Receptor Signaling by GM1.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescenceIncomplete reactionOptimize heating time and temperature. Ensure even spraying of the reagent.
Low abundance of GSLsIncrease the amount of starting material. Concentrate the lipid extract.
High background fluorescenceExcess reagentEnsure the HPTLC plate is sprayed evenly and not oversaturated.
Contaminants in solvents or on the plateUse high-purity solvents and handle the HPTLC plate with care to avoid contamination.
Streaky or distorted spotsImproper sample applicationApply samples as small, concentrated spots or narrow bands.
Inappropriate solvent systemOptimize the TLC developing solvent system for better separation.

Conclusion

The fluorescent determination of glycosphingolipids using this compound provides a sensitive and reliable method for the quantitative analysis of these important biomolecules. The detailed protocol and guidelines presented in this application note are intended to assist researchers, scientists, and drug development professionals in implementing this technique in their laboratories. Careful optimization of the experimental conditions, particularly the heating step and fluorescence measurement parameters, is recommended to achieve the best results.

References

Application Notes and Protocols for the Synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone Derivatives from 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,3,4-tetrahydro-5H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a quinone moiety, these derivatives hold significant potential for applications in drug discovery, particularly as anticancer and antiprotozoal agents. This document provides a detailed protocol for a plausible synthetic route to 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives, commencing from the readily available starting material, 5-Hydroxy-1-tetralone. The synthesis involves a three-step sequence: oximation of the tetralone, a subsequent Beckmann rearrangement to form the seven-membered lactam ring, and a final oxidation of the phenol to the corresponding quinone.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below, illustrating the progression from the starting material to the final quinone derivative through key intermediates.

SynthesisWorkflow Start This compound Oxime This compound Oxime Start->Oxime Step 1: Oximation (NH2OH·HCl, NaOAc) Lactam 8-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Oxime->Lactam Step 2: Beckmann Rearrangement (Polyphosphoric Acid) Quinone 1,2,3,4-Tetrahydro-5H-1-benzazepine-5,8-dione Lactam->Quinone Step 3: Oxidation (Fremy's Salt)

Caption: Synthetic workflow for the preparation of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The expected yields are based on literature values for analogous transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1OximationThis compoundHydroxylamine hydrochloride, Sodium acetateEthanol/Water4-6Reflux85-95
2Beckmann RearrangementThis compound OximePolyphosphoric acid (PPA)Neat2-4120-14060-70
3Oxidation8-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneFremy's salt (Potassium nitrosodisulfonate)Water, Acetone1-2Room Temp.70-85

Experimental Protocols

Materials and Equipment:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (95%)

  • Polyphosphoric acid (PPA)

  • Potassium nitrosodisulfonate (Fremy's salt)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step 1: Synthesis of this compound Oxime

This protocol describes the conversion of the ketone functionality in this compound to an oxime.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of sodium acetate in 50 mL of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of this compound.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add 200 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound oxime.

Step 2: Beckmann Rearrangement to 8-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

This protocol details the acid-catalyzed Beckmann rearrangement of the oxime to form the seven-membered lactam ring.[1]

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 50 g of polyphosphoric acid (PPA).

  • Heat the PPA to approximately 80°C with stirring.

  • Carefully add 5.0 g of this compound oxime in small portions to the hot PPA.

  • After the addition is complete, raise the temperature of the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to about 70°C and pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 8-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.

Step 3: Oxidation to 1,2,3,4-Tetrahydro-5H-1-benzazepine-5,8-dione

This protocol describes the oxidation of the phenolic hydroxyl group to a quinone using Fremy's salt.[2]

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 2.0 g of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one in 100 mL of acetone.

  • In a separate large beaker, prepare a solution of 2.2 equivalents of Fremy's salt (potassium nitrosodisulfonate) and 0.5 equivalents of sodium dihydrogen phosphate (as a buffer) in 300 mL of water.

  • Add the acetone solution of the benzazepine derivative to the aqueous solution of Fremy's salt with vigorous stirring at room temperature.

  • Continue stirring for 1-2 hours. The color of the reaction mixture will change, indicating the formation of the quinone. Monitor the reaction by TLC.

  • Once the reaction is complete, extract the mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator to obtain the crude quinone derivative.

  • Purify the product by column chromatography on silica gel to afford the pure 1,2,3,4-Tetrahydro-5H-1-benzazepine-5,8-dione.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • Fremy's salt is a strong oxidizing agent and should be handled with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

References

Enantioselective Synthesis of 5-Hydroxy-1-tetralone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-tetralone and its derivatives are pivotal structural motifs in a variety of biologically active molecules and natural products. The stereochemistry of these compounds is often crucial for their pharmacological activity, making their enantioselective synthesis a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound derivatives, with a primary focus on asymmetric reduction of prochiral precursors. The methodologies described herein are designed to provide a practical guide for researchers in the synthesis of these valuable chiral building blocks.

Introduction

The tetralone framework is a core component of numerous compounds with diverse biological activities. The presence of a hydroxyl group at the 5-position, coupled with a stereocenter at the 1-position, offers a versatile scaffold for the development of novel therapeutic agents. Achieving high enantioselectivity in the synthesis of these derivatives is paramount for elucidating structure-activity relationships and for the development of safe and efficacious drugs.

The most common and reliable strategy for the enantioselective synthesis of this compound derivatives involves the asymmetric reduction of a prochiral 5-substituted-1-tetralone precursor. This approach typically utilizes a protected hydroxyl group at the 5-position, such as a methoxy ether, to ensure compatibility with the chosen catalytic system. Following the stereoselective reduction of the ketone, a deprotection step yields the desired chiral this compound derivative.

General Synthetic Strategy

The overall strategy for the enantioselective synthesis of this compound derivatives can be depicted as a two-step process starting from the commercially available 5-methoxy-1-tetralone.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Deprotection 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone Chiral (S)- or (R)-5-Methoxy-1-tetralol Chiral (S)- or (R)-5-Methoxy-1-tetralol 5-Methoxy-1-tetralone->Chiral (S)- or (R)-5-Methoxy-1-tetralol Asymmetric Catalyst (e.g., Ru-BINAP, Organocatalyst, or Biocatalyst) Chiral (S)- or (R)-5-Hydroxy-1-tetralone Chiral (S)- or (R)-5-Hydroxy-1-tetralone Chiral (S)- or (R)-5-Methoxy-1-tetralol->Chiral (S)- or (R)-5-Hydroxy-1-tetralone Demethylation (e.g., BBr3) G 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone S_Product (S)-5-Methoxy-1-tetralol 5-Methoxy-1-tetralone->S_Product (S)-BINAP-Ru Catalyst R_Product (R)-5-Methoxy-1-tetralol 5-Methoxy-1-tetralone->R_Product (R)-BINAP-Ru Catalyst or Lactobacillus paracasei

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Hydroxy-1-tetralone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low when synthesizing this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Synthetic Route: Older methods, such as those starting from coumarin or involving the demethylation of 5-methoxy-1-tetralone with harsh reagents like hydrobromic acid, are often multi-step and can result in lower overall yields.[1] Consider switching to a more direct and higher-yielding method.

  • Inefficient Catalysis (for catalytic hydrogenation): The choice and quality of the catalyst are critical for the catalytic reduction of 1,5-dihydroxynaphthalene.

    • Catalyst Selection: Different palladium catalysts can give varying yields and purities. For instance, palladium black has been reported to provide yields of approximately 91%.[1]

    • Catalyst Activity: Ensure your catalyst is not old or deactivated. Use fresh, high-quality catalyst for each reaction.

  • Incomplete Reaction: The reaction may not be running to completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the catalytic hydrogenation of 1,5-dihydroxynaphthalene, reaction times can be up to 20 hours.[2]

    • Hydrogen Pressure: In catalytic hydrogenation, maintaining adequate hydrogen pressure (e.g., 30-250 psi) is crucial for driving the reaction forward.[1]

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.

    • Temperature Control: For the demethylation of 5-methoxy-1-tetralone using boron tribromide, maintaining a low temperature (-78°C) during the initial addition is critical to minimize side reactions.[3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

    • pH Adjustment: When acidifying the reaction mixture to precipitate the product, ensure the pH is carefully adjusted to the optimal level (e.g., pH 2) to maximize precipitation.[1][2]

    • Solvent Choice for Extraction: Use appropriate solvents and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Question: I am observing significant impurities in my final product. How can I improve the purity of this compound?

Answer:

Product impurity is a common challenge. The source of impurities often depends on the synthetic method used.

  • Starting Material Purity: Ensure the purity of your starting materials, such as 1,5-dihydroxynaphthalene or 5-methoxy-1-tetralone. Impurities in the starting material can carry through the synthesis or lead to side products.

  • Byproducts from Side Reactions:

    • In the catalytic reduction of 1,5-dihydroxynaphthalene, over-reduction can lead to the formation of other species. Controlling the reaction time and hydrogen uptake is important.[1]

    • During demethylation of 5-methoxy-1-tetralone, incomplete reaction will leave starting material in your product.

  • Purification Technique:

    • Recrystallization: While some methods claim the product is pure enough without recrystallization[3], recrystallization is a powerful technique for removing minor impurities.

    • Chromatography: For very high purity requirements, column chromatography can be employed. HPLC methods for analyzing the purity of this compound have been developed and can be adapted for preparative separation.[4]

Frequently Asked Questions (FAQs)

What is the most efficient method for synthesizing this compound with high yield?

The catalytic reduction of 1,5-dihydroxynaphthalene is reported to be a highly efficient method, providing high yields (up to 91%) and high purity (90-95%) in a single step under relatively mild conditions.[1] This method avoids the tedious and often lower-yielding steps associated with older procedures.[1]

What are the key parameters to control during the catalytic hydrogenation of 1,5-dihydroxynaphthalene?

The key parameters to control are:

  • Catalyst: The type and amount of palladium catalyst.

  • Hydrogen Pressure: Typically between 30-250 psi.[1]

  • Temperature: Usually in the range of 70-90°C.[1]

  • Solvent System: An aqueous alcoholic solution (e.g., isopropanol/water) is commonly used.[1][2]

  • Base: An alkali metal hydroxide, such as sodium hydroxide, is required in equimolar quantity to the starting material.[1]

How can I monitor the progress of the reaction?

Reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): To check for the disappearance of the starting material and the appearance of the product.

  • Hydrogen Uptake: In catalytic hydrogenation, monitoring the consumption of hydrogen gas can indicate the extent of the reaction. The reaction is typically stopped after one molar equivalent of hydrogen has been absorbed.[1]

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the catalytic reduction of 1,5-dihydroxynaphthalene and has been shown to produce high yields and purity.[1][2]

Materials:

  • 1,5-dihydroxynaphthalene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Sodium Hydroxide (NaOH)

  • Isopropanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, combine 1,5-dihydroxynaphthalene, sodium hydroxide, water, and isopropanol.

  • Add the 10% Pd/C catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 100 psi.[2]

  • Heat the reaction mixture to 80°C and stir for 20 hours.[2]

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Slowly add concentrated hydrochloric acid to the remaining aqueous solution until the pH reaches approximately 2, which will cause a solid to precipitate.[2]

  • Collect the solid product by filtration, wash with water, and dry under vacuum at 50°C.[2]

Synthesis of this compound via Demethylation

This protocol describes the demethylation of 5-methoxy-1-tetralone using boron tribromide.[3]

Materials:

  • 5-methoxy-1-tetralone

  • Boron tribromide (BBr₃)

  • Methylene chloride (CH₂Cl₂)

  • Methanol (CH₃OH)

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methoxy-1-tetralone in methylene chloride and cool the solution to -78°C.

  • Slowly add a solution of boron tribromide in methylene chloride dropwise to the cooled solution.

  • Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 2.5 hours.

  • Cool the reaction mixture back down to -78°C and slowly add methanol dropwise to quench the reaction.

  • Remove the solvent by evaporation.

  • Dissolve the residue in methylene chloride and extract three times with 10% sodium hydroxide solution.

  • Combine the aqueous extracts and acidify with concentrated hydrochloric acid.

  • Extract the acidified solution three times with methylene chloride.

  • Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield the product.

Data Presentation

Table 1: Comparison of Catalysts in the Hydrogenation of 1,5-dihydroxynaphthalene [1]

CatalystYield (%)Purity (%)
5% Palladium on Barium Sulfate86~92
5% Palladium on Calcium Carbonate7984
Palladium Black~9190

Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 1,5-dihydroxynaphthalene, NaOH, Water, Isopropanol catalyst Add Pd/C Catalyst start->catalyst seal Seal and Purge Autoclave catalyst->seal react Pressurize with H₂ (100 psi) Heat to 80°C Stir for 20h seal->react filter Filter to Remove Catalyst react->filter concentrate Concentrate to Remove Isopropanol filter->concentrate acidify Acidify with HCl to pH 2 concentrate->acidify precipitate Collect Precipitate acidify->precipitate dry Wash and Dry Product precipitate->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

experimental_workflow_demethylation cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup & Purification start Dissolve 5-methoxy-1-tetralone in CH₂Cl₂ and cool to -78°C add_bbr3 Add BBr₃ solution start->add_bbr3 stir Stir at -78°C then 0°C add_bbr3->stir quench Cool to -78°C Add Methanol stir->quench evaporate1 Evaporate Solvent quench->evaporate1 extract_base Dissolve in CH₂Cl₂ Extract with NaOH evaporate1->extract_base acidify Acidify Aqueous Layer extract_base->acidify extract_acid Extract with CH₂Cl₂ acidify->extract_acid dry Dry and Evaporate extract_acid->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound via demethylation.

References

Technical Support Center: Purification of 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Hydroxy-1-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Crude product is a dark brown or greenish-tan solid. Formation of colored impurities or oxidation products during synthesis or workup. Phenolic compounds are susceptible to oxidation.- Acid-Base Wash: During the aqueous workup, after removing the organic solvent, treat the aqueous solution with activated carbon (boneblack) to adsorb colored impurities before acidification. - Recrystallization: Use a suitable solvent system to selectively crystallize the desired product, leaving colored impurities in the mother liquor. - Column Chromatography: Employ silica gel chromatography to separate the product from more polar colored impurities.
Low purity after initial precipitation (e.g., 85-95%). - Incomplete reaction, leading to the presence of starting materials (e.g., 1,5-dihydroxynaphthalene). - Formation of side-products during the synthesis.- Recrystallization: This is often the most effective method for significantly increasing purity. A slow crystallization process is key to forming pure crystals. - Column Chromatography: For difficult-to-separate impurities, column chromatography offers a higher degree of separation.
Product "oils out" during recrystallization. - The solvent is too nonpolar for the compound, or the solution is supersaturated. - The cooling process is too rapid.- Solvent System Adjustment: Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. - Slow Cooling: Ensure the crystallization flask is well-insulated to promote gradual cooling. Seeding with a small crystal of pure product can also help induce proper crystallization.
Poor recovery after purification. - The chosen recrystallization solvent is too good a solvent, even at low temperatures. - Multiple purification steps leading to cumulative losses. - Adsorption of the product onto the stationary phase during column chromatography.- Optimize Recrystallization Solvent: Screen for a solvent that dissolves the compound when hot but has very low solubility when cold. - Minimize Transfers: Plan your purification workflow to minimize the number of transfers between flasks. - Column Chromatography Optimization: Ensure appropriate solvent polarity to elute the product efficiently. Avoid using overly polar solvents if the product is the main component being retained.
Inconsistent melting point of the purified product. Presence of residual solvent or persistent impurities. The reported melting point is in the range of 206-209 °C.[1][2]- Thorough Drying: Dry the purified solid under high vacuum at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent.[1] - Re-purification: If the melting point is still broad or low, a second purification step (e.g., recrystallization from a different solvent system) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of crude vs. purified this compound?

A1: The crude product is often described as a dark brown or greenish-tan solid.[1] After successful purification, this compound should be an off-white to white crystalline powder.

Q2: What are the most common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials like 1,5-dihydroxynaphthalene, over-reduction products, and colored oxidation byproducts. The synthesis from 1,5-dihydroxynaphthalene can yield a product with a purity of around 90-95% before further purification.

Q3: Which purification technique is best for this compound?

A3: The choice depends on the initial purity and the scale of the reaction.

  • For moderately pure crude product (90-95%), recrystallization is an efficient method to remove minor impurities and improve the color.

  • For complex mixtures with impurities of similar polarity to the product, column chromatography will provide a better separation.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: this compound is soluble in alcohol, ether, benzene, and acetic acid.[1] A good starting point for recrystallization would be to use a solvent system where the compound is soluble in a hot solvent but sparingly soluble at room temperature or colder. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. You will need to perform a solvent screen to find the optimal system for your specific impurities.

Q5: How can I monitor the purity of this compound during purification?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress, especially during column chromatography.

Data Presentation

Comparison of Synthesis and Initial Purity

The following table summarizes the yield and purity of this compound obtained from the catalytic hydrogenation of 1,5-dihydroxynaphthalene using different catalysts, prior to further purification.

CatalystYield (%)Purity (%)
10% Palladium on Carbon~89~95
5% Palladium on Barium Sulfate86~92
Palladium Black~9190
5% Palladium on Calcium Carbonate7984

Data sourced from US Patent 3,829,498 A.

Experimental Protocols

Protocol 1: Purification by Acid-Base Wash and Precipitation

This protocol is a work-up procedure that helps to remove non-acidic impurities and some colored materials.

  • Dissolution: Following the synthesis reaction, and after removal of the catalyst and organic solvent (e.g., isopropanol), dissolve the crude this compound in an aqueous sodium hydroxide solution.

  • Decolorization (Optional): To the basic aqueous solution, add a small amount of activated carbon (boneblack). Heat the mixture gently (e.g., to 50 °C) with stirring for about 30 minutes.

  • Filtration: Filter the solution through a pad of celite to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2. A solid precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold water.

  • Drying: Dry the purified product under high vacuum at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a general protocol for silica gel column chromatography that can be adapted for this compound.

  • TLC Analysis: Develop a TLC method to separate this compound from its impurities. A good solvent system will give the product an Rf value of 0.2-0.4. A mixture of ethyl acetate and hexane is a common starting point.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the solvent system determined from the TLC analysis. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound (Dark Brown Solid) acid_base Acid-Base Wash & Precipitation crude_product->acid_base Initial Cleanup recrystallization Recrystallization crude_product->recrystallization Higher Purity column_chromatography Column Chromatography crude_product->column_chromatography Complex Mixtures pure_product Pure this compound (White Crystalline Powder) acid_base->pure_product recrystallization->pure_product column_chromatography->pure_product hplc_analysis Purity Check (HPLC) pure_product->hplc_analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic start Start: Crude Product check_color Is the product colored (brown/tan)? start->check_color check_purity Is purity < 98%? check_color->check_purity No decolorize Action: - Activated Carbon Treatment - Recrystallization check_color->decolorize Yes recrystallize Action: - Recrystallization check_purity->recrystallize Yes (minor impurities) chromatography Action: - Column Chromatography check_purity->chromatography Yes (major impurities) end_product Final Product: Pure & White check_purity->end_product No decolorize->check_purity recrystallize->end_product chromatography->end_product

References

Common side reactions in the nitration of 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 5-Hydroxy-1-tetralone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of this compound, focusing on the formation of common side products.

Issue Potential Cause Recommended Solution
Low yield of the desired 8-nitro product and formation of a significant amount of 6-nitro isomer. The reaction temperature is too high, favoring the formation of the thermodynamically more stable 6-nitro isomer.Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent and the subsequent reaction time.
Formation of a significant amount of 6,8-dinitro-1-tetralone. The reaction was allowed to proceed for too long, or an excess of the nitrating agent was used, leading to a second nitration.Carefully monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed. Use a stoichiometric amount of the nitrating agent.
A complex mixture of products is obtained, with difficulty in isolating the desired product. Ineffective stirring or a rapid addition of the nitrating agent can create localized areas of high concentration, leading to multiple side reactions.Ensure vigorous and efficient stirring of the reaction mixture. Add the nitrating agent dropwise or in small portions over an extended period to maintain a low concentration of the active nitrating species.
The reaction is not proceeding to completion, with a significant amount of starting material remaining. The nitrating agent is not sufficiently active, or the reaction temperature is too low.Ensure the nitrating agent is fresh and of high quality. If using a mixed acid system (e.g., HNO₃/H₂SO₄), ensure the acids are concentrated. A slight, controlled increase in temperature may be necessary, but this should be done with caution to avoid the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of this compound?

A1: The most frequently encountered side reactions are the formation of the 6-nitro and 6,8-dinitro isomers of this compound. The regioselectivity of the nitration is highly dependent on the reaction conditions.

Q2: How do reaction conditions influence the formation of these side products?

A2: Reaction temperature and time are critical parameters. According to studies, conducting the reaction at room temperature can lead to the 6-nitro isomer as the major product, along with the 6,8-dinitro derivative.[1] In contrast, lower temperatures generally favor the formation of the desired 8-nitro product. Longer reaction times can also promote dinitration.[1]

Q3: What is the recommended nitrating agent for the selective synthesis of 5-Hydroxy-8-nitro-1-tetralone?

A3: A mixture of nitric acid (HNO₃) in acetic acid (AcOH) has been reported for the nitration of this compound.[1] The choice of nitrating agent and solvent system can significantly impact the outcome of the reaction.

Q4: How can I minimize the formation of the 6,8-dinitro side product?

A4: To minimize dinitration, it is crucial to use a controlled amount of the nitrating agent, typically a slight molar excess relative to the this compound. Additionally, monitoring the reaction closely and stopping it once the starting material is consumed will prevent further nitration of the desired mononitrated product.

Quantitative Data Summary

The following table summarizes the reported yields of different products from the nitration of this compound using HNO₃ in AcOH under different conditions.[1]

Reaction Condition Product Yield (%)
Room Temperature6-nitro-5-hydroxy-1-tetralone47
Room Temperature6,8-dinitro-5-hydroxy-1-tetralone19
Reflux6-nitro-5-hydroxy-1-tetralone21
Reflux8-nitro-5-hydroxy-1-tetralone48
Reflux6,8-dinitro-5-hydroxy-1-tetralone9

Experimental Protocols

General Protocol for the Nitration of this compound:

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

  • Preparation: Dissolve this compound in a suitable solvent, such as acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to the desired temperature (e.g., 0-5°C) using an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a solution of nitric acid in acetic acid) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, quench it by pouring the reaction mixture over crushed ice or into cold water.

  • Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product using a suitable technique, such as column chromatography or recrystallization.

Visualizations

Nitration_Pathway cluster_main Main Reaction cluster_side Side Reactions This compound This compound Desired Product 5-Hydroxy-8-nitro-1-tetralone This compound->Desired Product Nitration (Controlled Conditions) Side_Product_1 6-nitro-5-hydroxy-1-tetralone This compound->Side_Product_1 Nitration (Higher Temp./Longer Time) Side_Product_2 6,8-dinitro-5-hydroxy-1-tetralone Side_Product_1->Side_Product_2 Further Nitration

Caption: Reaction pathways in the nitration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Identified: Low yield or side products Start->Problem CheckTemp Check Reaction Temperature Problem->CheckTemp Isomeric impurities? CheckTime Check Reaction Time Problem->CheckTime Dinitration observed? CheckStirring Check Stirring Efficiency Problem->CheckStirring Complex mixture? CheckReagent Check Nitrating Agent Stoichiometry Problem->CheckReagent Dinitration or unreacted starting material? Optimize Optimize Conditions CheckTemp->Optimize CheckTime->Optimize CheckStirring->Optimize CheckReagent->Optimize

Caption: Troubleshooting workflow for nitration side reactions.

References

Optimizing reaction conditions for 5-Hydroxy-1-tetralone derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-Hydroxy-1-tetralone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low Yield in O-Alkylation (Etherification) Reactions

Possible Causes and Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group of this compound must be deprotonated to form a nucleophilic phenoxide for the alkylation to proceed.

    • Solution: Ensure a sufficiently strong base is used. For instance, sodium hydride (NaH) is effective. The choice of base can be critical; for example, using 1.4 equivalents of Na@SiO2 in THF has been shown to give good results.[1] The reaction's dependence on the amount of Na@SiO2 highlights the importance of stoichiometry.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in solubility and reaction kinetics.

    • Solution: Aprotic solvents are generally preferred for O-alkylation to avoid protonation of the phenoxide. Tetrahydrofuran (THF) has been successfully used as a solvent.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.

    • Solution: The optimal temperature should be determined empirically. A successful alkylation has been reported at 25°C.[1]

  • Steric Hindrance: Bulky alkylating agents may react slower.

    • Solution: Increase reaction time or consider using a more reactive alkylating agent (e.g., iodide vs. bromide).

Issue 2: Formation of C-Alkylated Byproducts

Possible Causes and Solutions:

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring (carbon).

    • Solution: Reaction conditions can be tuned to favor O-alkylation. Generally, polar aprotic solvents favor O-alkylation. The choice of counter-ion can also influence the reaction's regioselectivity.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Starting Material and Product: This can make chromatographic separation challenging.

    • Solution: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. Adjust the solvent system for column chromatography to achieve better separation.

  • Presence of Multiple Byproducts: Side reactions can complicate the purification process.

    • Solution: Optimize reaction conditions to minimize byproduct formation. Recrystallization may be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for O-alkylation of this compound?

A1: A typical O-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base and a suitable solvent. For example, reacting it with an organohalide in the presence of sodium metal impregnated with silica gel (Na@SiO2) in THF at room temperature can yield the desired O-alkylated product.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] A spot for the starting material (this compound) and the product should be visible. The reaction is complete when the starting material spot disappears.

Q3: What are some common side reactions to be aware of?

A3: Besides C-alkylation, if the reaction conditions are not well-controlled, self-coupling of the alkylating agent can occur, especially when using reactive organohalides.[1] In some cases, reduction of the ketone may also be observed.[1]

Q4: Can I perform other derivatizations on this compound?

A4: Yes, other derivatizations are possible. For instance, nitration of this compound can be achieved using nitric acid in acetic acid, leading to nitro derivatives.[3]

Quantitative Data Summary

Derivatization ReactionReagents and ConditionsYieldReference
O-Alkylation4-bromotoluene, Na@SiO2 (1.4 equiv), THF, 25°C, 2.0 h89%[1]
Nitration (Room Temp)HNO3, Acetic Acid47% (6-nitro isomer), 19% (6,8-dinitro isomer)[3]
Nitration (Reflux)HNO3, Acetic Acid21% (6-nitro), 48% (8-nitro), 9% (6,8-dinitro)[3]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 equiv) in dry THF, add a suitable base (e.g., NaH or Na@SiO2, 1.4 equiv) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 25°C and monitor its progress by TLC.[1][2]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of this compound

  • Dissolve this compound in acetic acid.

  • Slowly add nitric acid to the solution.

  • For selective formation of the 6-nitro isomer, maintain the reaction at room temperature.[3]

  • To obtain a mixture with a higher proportion of the 8-nitro isomer, heat the reaction mixture under reflux.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization cluster_process Workup & Purification cluster_end Final Product start This compound reaction Reaction Setup (Solvent, Base, Reagent) start->reaction 1. Add Reagents workup Quenching & Extraction reaction->workup 2. Reaction Completion purification Column Chromatography or Recrystallization workup->purification 3. Isolate Crude product Derivative purification->product 4. Purify Troubleshooting_Low_Yield start Low Yield in O-Alkylation? cause1 Incomplete Deprotonation? start->cause1 Yes solution1 Use Stronger Base (e.g., NaH) or Optimize Base Stoichiometry cause1->solution1 Yes cause2 Suboptimal Solvent? cause1->cause2 No solution2 Switch to Aprotic Solvent (e.g., THF) cause2->solution2 Yes cause3 Incorrect Temperature? cause2->cause3 No solution3 Optimize Temperature (e.g., 25°C) cause3->solution3 Yes

References

Technical Support Center: 5-Hydroxy-1-tetralone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of tetralone, featuring a hydroxyl group on the aromatic ring. Its primary applications in research include:

  • Fluorescent Labeling Reagent: It is used for the determination of glycosphingolipids from small biological samples.[1]

  • Synthetic Intermediate: It serves as a key building block in the synthesis of various pharmaceutical agents, including those targeting neurological disorders, and in the creation of complex bioactive molecules.[2]

  • Biochemical Research: It is utilized in studies investigating enzyme interactions and metabolic pathways.[2]

Q2: What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular Weight 162.19 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point 206-209 °C
Solubility Soluble in DMSO (32 mg/mL), Ethanol (20 mg/mL), alcohol, ether, benzene, and acetic acid. Insoluble in water.[1][4]
Storage Store powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for 1 year or -20°C for 1 month. Avoid repeated freeze-thaw cycles.[1]

Q3: Are there any known signaling pathways directly modulated by this compound?

Currently, there is limited information available in the scientific literature detailing specific signaling pathways that are directly and primarily modulated by this compound. Its principal role in research has been as a synthetic precursor and a fluorescent labeling agent. While some derivatives of tetralones have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, this has not been specifically documented for this compound itself.[5] Researchers should consider its established applications while being aware that its effects on specific cellular signaling pathways are an area requiring further investigation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and use of this compound.

Synthesis Troubleshooting

Q4: I am experiencing low yields in the synthesis of this compound. What are the common causes and solutions?

Low yields can arise from several factors depending on the synthetic route. Below is a troubleshooting guide for two common methods.

Troubleshooting Low Synthesis Yields

cluster_synthesis Low Yield Troubleshooting cluster_method1 Method A: Reduction of 1,5-Dihydroxynaphthalene cluster_method2 Method B: Demethylation of 5-Methoxy-1-tetralone start Low Yield Observed m1_q1 Incomplete Reaction? start->m1_q1 Method A m2_q1 Incomplete Demethylation? start->m2_q1 Method B m1_a1 Increase reaction time or hydrogen pressure. Ensure catalyst is active. m1_q1->m1_a1 m1_q2 Catalyst Poisoning? m1_a2 Use purified starting material. Ensure solvent is free of impurities. m1_q2->m1_a2 m1_q3 Side Reactions? m1_a3 Optimize temperature and pressure. Use the correct stoichiometry of reagents. m1_q3->m1_a3 m2_a1 Ensure sufficient equivalents of demethylating agent (e.g., BBr3). Increase reaction time or temperature carefully. m2_q1->m2_a1 m2_q2 Degradation of Product? m2_a2 Maintain low temperatures during addition of reagents. Quench the reaction properly. m2_q2->m2_a2 m2_q3 Work-up Issues? m2_a3 Ensure complete extraction of the product. Adjust pH carefully during acidification. m2_q3->m2_a3

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Purification Troubleshooting

Q5: I am having trouble purifying this compound by column chromatography. The compound seems to be degrading or I am getting poor separation. What can I do?

Purification of this compound can be challenging due to its potential for degradation on acidic stationary phases like silica gel.

  • Problem: Degradation on Silica Gel: The hydroxyl group can interact with the acidic silanol groups on the silica surface, leading to degradation.

    • Solution 1: Use a less acidic stationary phase. Consider using neutral alumina for column chromatography.

    • Solution 2: Deactivate the silica gel. Before running the column, flush it with a solvent system containing a small amount of a neutralising agent like triethylamine (e.g., 1% in the eluent), then equilibrate with your mobile phase.

    • Solution 3: Use an alternative purification method. High-Performance Liquid Chromatography (HPLC) with a C18 column is an effective method for purifying this compound.[6]

  • Problem: Poor Separation: If you are observing co-elution with impurities.

    • Solution 1: Optimize the mobile phase. Systematically vary the polarity of your eluent. A gradient elution might be necessary.

    • Solution 2: Check for overloading. If you load too much crude product onto the column, separation efficiency will decrease.

Experimental Use Troubleshooting

Q6: My this compound solution in DMSO appears to have a lower concentration than expected, or the compound is precipitating out of solution. What is the issue?

  • Problem: Reduced Solubility in DMSO. DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO will significantly decrease the solubility of this compound.[1]

    • Solution: Use fresh, anhydrous DMSO to prepare your stock solutions. Store DMSO properly to prevent moisture absorption.

Q7: I am getting inconsistent results in my fluorescence labeling experiment. What could be the cause?

  • Problem: Inconsistent Labeling Efficiency.

    • Solution 1: Check the purity of this compound. Impurities can interfere with the labeling reaction.

    • Solution 2: Optimize reaction conditions. The pH, temperature, and incubation time of the labeling reaction can all affect efficiency.

    • Solution 3: Ensure proper storage of the labeling reagent. Degradation of the this compound stock solution can lead to poor labeling.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below with comparative data.

Table of Synthesis Protocol Comparison

ParameterMethod A: Reduction of 1,5-DihydroxynaphthaleneMethod B: Demethylation of 5-Methoxy-1-tetralone
Starting Material 1,5-Dihydroxynaphthalene5-Methoxy-1-tetralone
Reagents H₂, Palladium on Carbon (Pd/C), NaOH, IsopropanolBoron tribromide (BBr₃), Methylene chloride, Methanol
Typical Yield 60-91%[4][7]Not explicitly stated, but described as producing a pure product.[8]
Typical Purity 90-95%[7]High purity, may not require recrystallization.[8]
Advantages High yields, readily available starting material.[7]Can produce a very pure product.
Disadvantages Requires high-pressure hydrogenation equipment.Boron tribromide is highly corrosive and moisture-sensitive. Requires very low temperatures.

Protocol 1: Synthesis via Reduction of 1,5-Dihydroxynaphthalene [4]

  • To a solution of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in isopropanol (150 mL) and aqueous sodium hydroxide (40 mL), add 10% palladium on carbon catalyst (3.9 g) at room temperature.

  • Transfer the mixture to a Parr autoclave.

  • Pressurize the autoclave with hydrogen to 100 psi.

  • Heat the reaction mixture to 80°C and maintain for 20 hours.

  • After cooling and venting the autoclave, remove the isopropanol by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to approximately 2 by the slow addition of concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid product by filtration, wash with water (2 x 100 mL), and dry under high vacuum at 50°C.

  • This procedure typically yields 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one as a dark brown solid (yield: ~60%).

Protocol 2: Synthesis via Demethylation of 5-Methoxy-1-tetralone [8]

  • Dissolve 1 mole of 5-methoxy-1-tetralone in 5 L of methylene chloride and cool the solution to -78°C.

  • Slowly add a solution of 500 mL of boron tribromide in 2.3 L of methylene chloride dropwise to the cooled solution.

  • Stir the mixture at -78°C for 30 minutes, then at 0°C for 2.5 hours.

  • Cool the mixture again to -78°C and slowly add 3 L of methanol dropwise.

  • Evaporate the solvent.

  • Take up the residue in methylene chloride and extract three times with 10% aqueous sodium hydroxide solution.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid.

  • Extract the acidified solution three times with methylene chloride.

  • Dry the combined organic extracts over sodium sulfate and evaporate the solvent to yield the pure product.

Purification by HPLC

Protocol 3: HPLC Purification of this compound [6]

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (or a stronger solvent like DMSO if necessary).

    • Inject the sample onto the equilibrated HPLC column.

    • Run a suitable gradient program to separate the product from impurities.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

cluster_workflow General Experimental Workflow synthesis Synthesis (e.g., Reduction or Demethylation) workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography or HPLC) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization application Experimental Application (Fluorescence Labeling, etc.) characterization->application

Caption: A general workflow for experiments involving this compound.

References

Preventing byproduct formation in 5-Hydroxy-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-tetralone. The information is designed to help overcome common challenges and prevent the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of this compound via common synthetic routes.

Q1: My yield of this compound is low when demethylating 5-methoxy-1-tetralone with boron tribromide (BBr₃). What are the possible causes and solutions?

A1: Low yields in this reaction are typically due to incomplete reaction or product degradation during workup.

  • Incomplete Reaction: Ensure at least one equivalent of BBr₃ is used for each methoxy group. A common protocol uses a slight excess. The reaction often requires careful temperature control; it is typically started at a low temperature (e.g., -78°C) and allowed to slowly warm to room temperature. Insufficient reaction time can also be a cause. Monitor the reaction by TLC until the starting material is consumed.

  • Degradation during Workup: The workup procedure is critical. Boron tribromide reacts violently with water, so the reaction must be quenched carefully at low temperatures, often with methanol followed by water. The product is phenolic and can be sensitive to oxidation, especially under basic conditions. Ensure the aqueous workup is performed efficiently and that the final product is stored under an inert atmosphere if necessary.

Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my this compound product after demethylation. What could this be?

A2: This is likely an aromatized naphthalene derivative. Certain demethylation conditions, particularly with reagents like boron trifluoride etherate in acetic anhydride, can promote dehydration and subsequent aromatization of the tetralone ring system, leading to the formation of a substituted naphthalene.[1][2]

  • Prevention: To avoid this, use a milder demethylating agent like boron tribromide in a non-acidic solvent such as dichloromethane.[3][4] Careful control of the reaction temperature is also crucial.

Q3: During the catalytic hydrogenation of 1,5-dihydroxynaphthalene to this compound, my final product is contaminated with impurities. What are the likely byproducts and how can I avoid them?

A3: The primary byproducts in this reaction are typically due to over-reduction or incomplete reaction.

  • Over-reduction Products: The main over-reduction product is 5-hydroxy-1-tetralol , formed by the reduction of the ketone functional group. Further hydrogenation can lead to the saturation of the aromatic ring, yielding decalin derivatives. To prevent this, it is critical to carefully monitor the hydrogen uptake and stop the reaction after one molar equivalent has been consumed.[5] Using a selective catalyst and optimizing reaction time and pressure are also key.

  • Unreacted Starting Material: The presence of 1,5-dihydroxynaphthalene indicates an incomplete reaction. This can be caused by insufficient catalyst, low hydrogen pressure, or a deactivated catalyst. Ensure the catalyst is active and used in the correct amount, and that the reaction is run for a sufficient duration under adequate hydrogen pressure.[5]

Q4: I am attempting an intramolecular Friedel-Crafts cyclization to form the tetralone ring and am getting a poor yield of the desired product. What is the most common byproduct?

A4: The most common issue with intramolecular Friedel-Crafts reactions for tetralone synthesis is incomplete cyclization .[6] This means your primary "byproduct" is likely the unreacted starting material, for example, 4-(3-hydroxyphenyl)butyric acid.

  • Troubleshooting:

    • Acid Catalyst: Ensure a sufficiently strong acid catalyst is used. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly employed for this cyclization.[6]

    • Reaction Conditions: The reaction often requires elevated temperatures to proceed to completion. Ensure the temperature and reaction time are adequate.

    • Substrate Purity: The starting material must be pure and anhydrous, as water can deactivate the acid catalyst.

Data on Synthesis via Catalytic Hydrogenation

The yield and purity of this compound synthesized from 1,5-dihydroxynaphthalene are highly dependent on the catalyst used. Below is a summary of reported data.[5]

CatalystYield (%)Purity (%)
10% Palladium on Carbon~89%~95%
5% Palladium on Barium Sulfate86%92%
Palladium Black~91%90%
5% Palladium on Calcium Carbonate79%84%

Key Experimental Protocols

1. Demethylation of 5-Methoxy-1-tetralone using Boron Tribromide

This protocol is adapted from a standard procedure for aryl methyl ether cleavage.[3][4]

  • Reaction Setup: A solution of 5-methoxy-1-tetralone (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Reagent Addition: A solution of boron tribromide (1.1 equivalents) in anhydrous DCM is added dropwise to the stirred solution of the starting material.

  • Reaction: The reaction mixture is stirred at -78°C for 30 minutes and then allowed to warm to 0°C and stirred for an additional 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled back to -78°C and quenched by the slow, dropwise addition of methanol.

  • Workup: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is taken up in DCM and washed three times with a 10% aqueous sodium hydroxide solution.

  • Isolation: The combined aqueous layers are acidified with concentrated hydrochloric acid and then extracted three times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product is often pure enough not to require further recrystallization.[4]

2. Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This protocol is based on a patented industrial process.[5]

  • Reaction Mixture: A mixture of 1,5-dihydroxynaphthalene (1 equivalent), sodium hydroxide (1 equivalent), water, and isopropyl alcohol is charged into a high-pressure autoclave. A 10% palladium on carbon catalyst is then added.

  • Hydrogenation: The autoclave is sealed and purged with hydrogen. The reaction is carried out under hydrogen pressure (e.g., 30-250 psi) with vigorous stirring at an elevated temperature (e.g., 70-90°C).

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is stopped once one molar equivalent of hydrogen has been consumed.

  • Catalyst Removal: After cooling and venting the autoclave, water is added to dissolve any precipitated solids. The mixture is warmed and the catalyst is removed by filtration through Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the isopropyl alcohol. The remaining aqueous solution is acidified to a pH of 2 with concentrated hydrochloric acid, causing the product to precipitate.

  • Purification: The solid product is collected by filtration, washed with water, and dried to a constant weight.

Byproduct Formation Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

Workflow for Demethylation of 5-Methoxy-1-tetralone start 5-Methoxy-1-tetralone in DCM reagent Add BBr3 at -78°C start->reagent reaction Stir and warm to 0°C reagent->reaction quench Quench with MeOH at -78°C reaction->quench byproduct1 Unreacted 5-Methoxy-1-tetralone reaction->byproduct1 Incomplete Reaction byproduct2 Aromatized Naphthalene Byproduct reaction->byproduct2 Harsh Conditions (e.g., BF3/Ac2O) workup Aqueous Workup (NaOH extraction) quench->workup acidify Acidify with HCl workup->acidify product This compound acidify->product Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene cluster_pathways Reaction Pathways cluster_side_reactions Side Reactions start 1,5-Dihydroxynaphthalene conditions H2, Pd/C NaOH, IPA/H2O 70-90°C start->conditions 1 equiv. H2 byproduct1 Unreacted Starting Material start->byproduct1 Incomplete Reaction product This compound conditions->product byproduct2 5-Hydroxy-1-tetralol product->byproduct2 Over-reduction (>1 equiv. H2) Intramolecular Friedel-Crafts Cyclization start 4-(3-Hydroxyphenyl)butyric Acid reagent Acid Catalyst (PPA or MSA) Heat start->reagent intermediate Acylium Ion Intermediate reagent->intermediate product This compound intermediate->product Successful Cyclization byproduct Unreacted Starting Material intermediate->byproduct Incomplete Cyclization

References

Scaling up the synthesis of 5-Hydroxy-1-tetralone for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two main routes for industrial production are the catalytic hydrogenation of 1,5-dihydroxynaphthalene and the demethylation of 5-methoxy-1-tetralone. The choice between these methods often depends on factors like raw material cost, equipment availability, and desired purity.

Q2: What are the typical yields and purity levels for each primary synthesis route?

A2: The catalytic hydrogenation of 1,5-dihydroxynaphthalene can achieve high yields, often around 89-91%, with a purity of approximately 90-95%.[1][2] The demethylation of 5-methoxy-1-tetralone also offers good yields, though specific industrial-scale percentages can vary based on the chosen demethylating agent and reaction conditions.

Q3: What are the key safety concerns when scaling up the synthesis of this compound?

A3: For the catalytic hydrogenation route, the primary safety concern is the handling of hydrogen gas under pressure. High-pressure reactors require careful installation, leak testing, and proper venting procedures. For the demethylation route, the use of reagents like boron tribromide presents significant hazards. Boron tribromide is corrosive, reacts violently with water, and is toxic upon inhalation.[1][3][4] Strict adherence to safety protocols, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area, is crucial.

Q4: How can I purify the crude this compound product on a large scale?

A4: Large-scale purification of phenolic compounds like this compound can be achieved through several methods. Recrystallization from a suitable solvent is a common technique. For higher purity, chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC) can be employed.[5] Solid-phase extraction (SPE) is another effective method for cleanup and purification.[6] The choice of method will depend on the impurity profile and the required final purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

Problem 1: Low reaction yield or incomplete conversion.

  • Possible Cause: Catalyst deactivation. The palladium catalyst can lose activity due to poisoning by impurities in the starting material or solvent, or through sintering at high temperatures.

  • Troubleshooting Steps:

    • Ensure High-Purity Starting Materials: Use 1,5-dihydroxynaphthalene and solvents of high purity to avoid catalyst poisons.

    • Optimize Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. Insufficient catalyst will lead to incomplete reaction.

    • Monitor Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst sintering. Maintain the temperature within the recommended range (e.g., 70-90°C).[1][2]

    • Check Hydrogen Pressure and Delivery: Ensure a consistent and adequate supply of hydrogen to the reactor. Fluctuations in pressure can affect the reaction rate.

    • Catalyst Regeneration/Replacement: If deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch.

Problem 2: Formation of undesirable by-products.

  • Possible Cause: Over-reduction or side reactions due to incorrect reaction conditions.

  • Troubleshooting Steps:

    • Control Hydrogen Uptake: Monitor the hydrogen consumption closely and stop the reaction once the theoretical amount for the desired conversion has been absorbed.

    • Optimize Reaction Time: Prolonged reaction times can lead to the formation of over-reduced products. Determine the optimal reaction time through small-scale experiments.

    • Analyze Impurity Profile: Use analytical techniques like HPLC or GC-MS to identify the by-products. This information can help in understanding the side reactions and modifying the conditions to minimize them.

Route 2: Demethylation of 5-Methoxy-1-tetralone

Problem 1: Incomplete demethylation.

  • Possible Cause: Insufficient reagent, suboptimal temperature, or moisture contamination.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Reagents like boron tribromide react violently with water. Ensure all glassware and solvents are thoroughly dried before use.

    • Optimize Reagent Stoichiometry: Use a sufficient molar excess of the demethylating agent to drive the reaction to completion.

    • Control Reaction Temperature: The temperature profile is critical. For instance, with boron tribromide, the reaction is often initiated at a very low temperature (e.g., -78°C) and then allowed to warm up.[5] Adhere strictly to the recommended temperature protocol.

Problem 2: Difficult work-up and product isolation.

  • Possible Cause: Formation of emulsions or difficulty in separating the product from the reaction mixture.

  • Troubleshooting Steps:

    • Proper Quenching: Carefully and slowly quench the reaction mixture, typically with methanol followed by water, to decompose any remaining demethylating agent.[5]

    • pH Adjustment: After quenching, adjust the pH of the aqueous layer to precipitate the this compound product.

    • Solvent Extraction: Use an appropriate organic solvent for extraction to ensure efficient separation of the product from the aqueous phase.

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound
ParameterCatalytic Hydrogenation of 1,5-DihydroxynaphthaleneDemethylation of 5-Methoxy-1-tetralone
Starting Material 1,5-Dihydroxynaphthalene5-Methoxy-1-tetralone
Key Reagents Hydrogen gas, Palladium on carbon (or other supports) catalyst, Sodium hydroxideBoron tribromide (or other demethylating agents like HBr)
Typical Yield 89-91%[1][2]Varies with reagent, generally good
Typical Purity 90-95%[1][2]High, can be >95% after purification
Key Advantages High yield, readily available starting materialHigh purity achievable
Key Challenges Handling of hydrogen gas under pressure, catalyst deactivationUse of hazardous and moisture-sensitive reagents, exothermic reaction control

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This protocol is based on a scaled-up laboratory procedure and should be adapted for specific industrial equipment and safety standards.

  • Reaction Setup: Charge a high-pressure autoclave with 1,5-dihydroxynaphthalene, sodium hydroxide, water, and isopropanol. Add a palladium on carbon catalyst.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-250 psi).[1][2]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 70-90°C) with constant stirring.[1][2]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when one molar equivalent of hydrogen has been consumed.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the this compound.[1]

  • Purification: Filter the solid product, wash with water, and dry to a constant weight.

Protocol 2: Demethylation of 5-Methoxy-1-tetralone with Boron Tribromide

This protocol involves highly hazardous materials and must be performed with extreme caution in a suitable chemical fume hood with appropriate PPE.

  • Reaction Setup: Dissolve 5-methoxy-1-tetralone in a dry solvent (e.g., methylene chloride) in a reactor equipped with a dropping funnel and a nitrogen inlet.

  • Cooling: Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide in the same solvent to the cooled reaction mixture.

  • Reaction: Stir the mixture at the low temperature for a specified time, then allow it to warm to a higher temperature (e.g., 0°C) and stir for several hours.[5]

  • Quenching: Cool the reaction mixture back down and slowly add methanol to quench the excess boron tribromide, followed by the slow addition of water.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with a basic solution (e.g., 10% sodium hydroxide) to extract the phenolic product.[5]

  • Isolation: Acidify the combined basic aqueous layers with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Filter the solid, wash with water, and dry.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Autoclave: - 1,5-Dihydroxynaphthalene - NaOH, Water, Isopropanol - Pd/C Catalyst start->charge_reactor pressurize Pressurize with H2 (30-250 psi) charge_reactor->pressurize heat Heat to 70-90°C with Stirring pressurize->heat monitor Monitor H2 Uptake heat->monitor cool_vent Cool & Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst acidify Acidify with HCl (pH 2) filter_catalyst->acidify isolate Filter & Wash Product acidify->isolate dry Dry Product isolate->dry end This compound dry->end

Caption: Workflow for the catalytic hydrogenation of 1,5-dihydroxynaphthalene.

experimental_workflow_demethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 5-Methoxy-1-tetralone in Dry Solvent start->dissolve cool Cool to -78°C dissolve->cool add_bbr3 Slowly Add BBr3 cool->add_bbr3 react Stir and Warm to 0°C add_bbr3->react quench Quench with Methanol & Water react->quench extract Extract with NaOH quench->extract acidify Acidify with HCl extract->acidify isolate Filter & Wash Product acidify->isolate dry Dry Product isolate->dry end This compound dry->end

Caption: Workflow for the demethylation of 5-methoxy-1-tetralone.

troubleshooting_logic issue Low Yield in Hydrogenation? cause1 Catalyst Deactivation issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Sub-optimal Conditions issue->cause3 solution1a Check Purity of Starting Materials cause1->solution1a solution1b Regenerate/Replace Catalyst cause1->solution1b solution2a Monitor H2 Uptake cause2->solution2a solution2b Optimize Reaction Time cause2->solution2b solution3a Verify Temperature & Pressure cause3->solution3a

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

References

Technical Support Center: Catalytic Reduction of 1,5-Dihydroxynaphthalene to 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 1,5-dihydroxynaphthalene to 5-Hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the catalytic reduction of 1,5-dihydroxynaphthalene to this compound?

The reaction involves the selective hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene in the presence of a catalyst, typically a palladium-based catalyst, under a hydrogen atmosphere. The process is designed to be a partial reduction, converting the naphthalene system to a tetralone.

Q2: What are the most common catalysts used for this reduction?

Palladium-based catalysts are most frequently employed for this transformation. Common examples include palladium on carbon (Pd/C), palladium on barium sulfate, palladium on calcium carbonate, and palladium black.[1] The choice of support can influence the catalyst's activity and selectivity, thereby affecting the final product's yield and purity.

Q3: What are the typical reaction conditions?

The reaction is generally carried out in an aqueous alcoholic solution (e.g., isopropanol and water) in the presence of an alkali metal hydroxide like sodium hydroxide.[1] Reaction temperatures typically range from 30°C to 90°C, with hydrogen pressures varying from approximately 15 to 400 psi.[1]

Q4: What is the expected yield and purity of this compound?

With an optimized process, yields of this compound can be high, ranging from 79% to 95%.[1] The purity of the product is also generally high, often falling within the 84% to 95% range directly from the reaction workup.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of 1,5-dihydroxynaphthalene.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may be old, improperly handled, or deactivated.

  • Catalyst Poisoning: The 1,5-dihydroxynaphthalene starting material may contain impurities that poison the catalyst. A common impurity from its synthesis is residual sulfonic acid compounds.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently.

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction.

  • Purify Starting Material: If catalyst poisoning is suspected, consider purifying the 1,5-dihydroxynaphthalene, for example, by recrystallization, to remove potential inhibitors.

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.

  • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.

Issue 2: Low Yield of this compound with Byproduct Formation

Possible Causes:

  • Over-reduction: The reaction may have proceeded too far, leading to the formation of 5-hydroxytetralin or fully saturated decalin derivatives. This can be caused by excessive reaction time, high temperature, or high hydrogen pressure.

  • Incomplete Reaction: A significant amount of starting material remains unreacted.

  • Side Reactions: The presence of impurities or non-optimal reaction conditions may promote the formation of undesired side products.

Troubleshooting Steps:

  • Monitor Hydrogen Uptake: Limit the reaction to the absorption of one molar equivalent of hydrogen to prevent over-reduction.[1]

  • Optimize Reaction Time and Temperature: Conduct time-course studies to determine the optimal reaction duration. Consider lowering the temperature to improve selectivity.

  • Adjust Catalyst Loading: A lower catalyst loading may favor the desired partial reduction.

  • Analyze Byproducts: If possible, use techniques like GC-MS to identify the major byproducts. This information can provide insights into the undesired reaction pathways and guide further optimization.

Issue 3: Product Purity is Lower Than Expected

Possible Causes:

  • Inefficient Work-up: The extraction and isolation procedure may not be effectively removing all byproducts and unreacted starting material.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the product during isolation.

Troubleshooting Steps:

  • Optimize pH during Work-up: Ensure the pH is carefully controlled during the acidification step to selectively precipitate the this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system. Water has been mentioned as a potential recrystallization solvent for similar hydroxytetralones.[2] Experiment with different solvent systems to find the optimal one for your product.

  • Chromatography: For very high purity requirements, column chromatography may be necessary.

Data Presentation

Table 1: Effect of Palladium Catalyst Support on Yield and Purity of this compound

CatalystYield (%)Purity (%)
10% Palladium on Carbon~89~95
5% Palladium on Barium Sulfate8692
5% Palladium on Calcium Carbonate7984
Palladium Black~9190

Data sourced from US Patent 3,829,498.[1]

Experimental Protocols

Key Experiment: Catalytic Reduction of 1,5-Dihydroxynaphthalene

This protocol is adapted from the process described in US Patent 3,829,498.[1]

Materials:

  • 1,5-Dihydroxynaphthalene

  • 10% Palladium on Carbon Catalyst

  • Sodium Hydroxide

  • Isopropyl Alcohol

  • Water

  • Concentrated Hydrochloric Acid

  • Hydrogen Gas

Procedure:

  • In a suitable high-pressure reactor (e.g., a Parr shaker), combine 1,5-dihydroxynaphthalene, sodium hydroxide, water, and isopropyl alcohol in appropriate molar ratios (an equimolar amount of sodium hydroxide to the starting material is recommended).

  • Add the 10% palladium on carbon catalyst.

  • Seal the reactor and purge with an inert gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., up to 52 psi) and heat to a temperature between 70°C and 90°C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen gas. The reaction should be stopped after one molar equivalent of hydrogen has been consumed.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Add water to the reaction mixture to dissolve any precipitated solids.

  • Remove the catalyst by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will cause the this compound to precipitate.

  • Collect the solid product by filtration, wash with water, and dry to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation reactants 1,5-Dihydroxynaphthalene NaOH, Isopropanol, Water hydrogenation Pressurize with H2 Heat (70-90°C) Stir reactants->hydrogenation catalyst Pd/C Catalyst catalyst->hydrogenation filtration1 Filter to remove catalyst hydrogenation->filtration1 After 1 molar eq. H2 uptake acidification Acidify with HCl to pH 2 filtration1->acidification filtration2 Filter to collect product acidification->filtration2 drying Dry the product filtration2->drying product This compound drying->product

Caption: Experimental workflow for the catalytic reduction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield/Purity cause1 Catalyst Inactivity/ Poisoning start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Over-reduction start->cause3 cause4 Inefficient Purification start->cause4 sol1 Use fresh catalyst/ Purify starting material cause1->sol1 sol2 Optimize T, P, time cause2->sol2 sol3 Monitor H2 uptake cause3->sol3 sol4 Recrystallize product cause4->sol4

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Analytical Techniques

Several analytical techniques can be employed for the quantification of 5-Hydroxy-1-tetralone. The most common and accessible methods include High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a robust and widely available technique that offers good sensitivity and reproducibility for the analysis of aromatic compounds like this compound. Reverse-phase HPLC is a common approach for the separation of this compound.[2]

  • GC-MS: Gas chromatography coupled with mass spectrometry is another potential method for the analysis of this compound. This technique provides high specificity due to the mass fragmentation patterns of the analyte.

  • LC-MS/MS: This technique offers the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of the analyte in complex matrices.

Comparative Quantitative Data

The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method. The data presented is based on a validated method for the quantification of 4-Hydroxy-α-tetralone and serves as a representative example of the performance that can be expected for a validated this compound assay.

Performance MetricRP-HPLC-UV Method (based on 4-Hydroxy-α-tetralone analysis)
Limit of Detection (LOD) 0.22 µg/mL
Limit of Quantification (LOQ) 0.73 µg/mL
Linearity (r²) > 0.999
Accuracy (Recovery) 99.06–100.76%
Precision (RSD) ≤ 1.73%

Experimental Protocols

A detailed experimental protocol for a representative RP-HPLC-UV method is provided below. This protocol is adapted from a validated method for a similar compound and can be used as a starting point for the development of a specific method for this compound.

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to the upper limit of the desired linear range.

  • Sample Preparation: For the analysis of this compound in a sample matrix, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove interfering substances.

RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid for better peak shape and MS compatibility) in an isocratic or gradient elution mode.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation Workflow

The validation of an analytical method is critical to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for the validation of an HPLC method.

MethodValidationWorkflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Solution Stability Robustness->Stability ValidatedMethod Validated Method Stability->ValidatedMethod

Caption: A typical workflow for the validation of an analytical method.

General Analytical Workflow

The following diagram outlines the general steps involved in the quantification of this compound from sample collection to data analysis.

AnalyticalWorkflow SampleCollection Sample Collection SamplePrep Sample Preparation (e.g., Extraction, Dilution) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

References

Comparative Analysis of 5-Hydroxy-1-tetralone and Its Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of tetralone scaffolds, supported by experimental data and detailed protocols.

The tetralone scaffold, a bicyclic aromatic ketone, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Among these, 5-Hydroxy-1-tetralone serves as a key representative, exhibiting a range of pharmacological activities. This guide provides a comparative analysis of this compound and other notable tetralone derivatives, focusing on their anticancer and anti-inflammatory properties. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Data Presentation: A Comparative Overview of Biological Activity

The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and several of its derivatives. This data, compiled from various studies, offers a glimpse into the structure-activity relationships within this class of compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundBiological ActivityCell Line/AssayIC50 (µM)Reference
This compound AnticancerData Not Available--
Anti-inflammatoryData Not Available--
6-Hydroxy-1-tetralone AnticancerData Not Available--
7-Hydroxy-1-tetralone AnticancerMCF7 (Breast)55.24 (at 48h)[1]
7-Methoxy-1-tetralone AnticancerHepG2 (Liver)>250 (at 48h)[2]
Tetralone Derivative (Compound 3a) AnticancerHeLa (Cervical)3.5 (µg/mL)[3]
AnticancerMCF7 (Breast)4.5 (µg/mL)[3]
Tetralone Derivative (Compound 6g) AnticancerMCF-7 (Breast)4.42[4]
Tetralone Derivative (Compound 11) AnticancerMCF-7 (Breast)Data Not Available[5]
E-2-arylmethylene-1-tetralone (Compound 24) Anti-inflammatory (MIF Ketonase Inhibition)Enzyme Assay5.63[6]
E-2-arylmethylene-1-tetralone (Compound 26) Anti-inflammatory (MIF Ketonase Inhibition)Data Not Available-[6]
E-2-arylmethylene-1-tetralone (Compound 32) Anti-inflammatory (MIF Ketonase Inhibition)Enzyme Assay4.31[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Test compounds

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay is used to quantify the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Test compounds

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well opaque plate and allow them to attach. Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce NF-κB activation.

  • Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them by adding cell lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a new opaque plate and add the luciferase substrate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activation by the test compounds.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the analysis of tetralone derivatives.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Work) Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Compound_Treatment Compound Treatment (Tetralone Derivatives) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay NFkB_Assay NF-κB Luciferase Assay Compound_Treatment->NFkB_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis NFkB_Assay->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Data_Analysis->Animal_Model Lead Compound Selection Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Gene_Transcription Gene Transcription (Inflammatory Genes) DNA->Gene_Transcription Tetralone Tetralone Derivatives Tetralone->IKK inhibits

References

Validation of 5-Hydroxy-1-tetralone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 5-Hydroxy-1-tetralone. Due to the limited availability of direct quantitative bioactivity data for this compound in the reviewed literature, this guide utilizes data from the structurally related compound, juglone (5-hydroxy-1,4-naphthoquinone), as a primary benchmark for comparison. Data on other tetralone derivatives are also included to provide a broader context for its potential biological activities.

Bioactivity Profile: A Comparative Overview

The tetralone scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological effects.[1] These include antibacterial, antitumor, and effects on the central nervous system.[1] While specific quantitative data for this compound is not extensively available, the bioactivity of the closely related naphthoquinone, juglone, has been more thoroughly investigated. Juglone is known for its anticancer, antibacterial, antiviral, and antifungal properties.[2][3]

Anticancer Activity

Tetralone derivatives have shown promise as anticancer agents.[1] For comparison, the anticancer activity of juglone has been evaluated against several cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 values)

Compound/DerivativeCell LineIC50 (µM)
Juglone BxPC-3 (Pancreatic)21.05[2]
Juglone PANC-1 (Pancreatic)21.25[2]
Juglone OVCAR-3 (Ovarian)30[3]
Aminoguanidine-tetralone derivative (2D) HEK293-T (Non-cancerous)13.09

Note: Lower IC50 values indicate greater potency.

Antimicrobial Activity

The tetralone structure is a key feature in some antibacterial compounds.[1] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)
Aminoguanidine-tetralone derivative (2D) S. aureus ATCC 292130.5[1]
Aminoguanidine-tetralone derivative (2D) MRSA-21[1]
Nitrofurazone analogues Staphylococcus spp.0.002–7.81[4]
Steroidal Hydrazones B. cereus370-3000
Steroidal Hydrazones S. aureus370-3000

Note: Lower MIC values indicate greater potency.

Antioxidant Activity

The antioxidant potential of walnut husk extracts, which contain juglone, has been demonstrated through various assays.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity, with results expressed as IC50 values.

Table 3: Comparative Antioxidant Activity (DPPH Assay IC50 values)

Compound/ExtractIC50 (µg/mL)
Walnut Husk Extract (containing juglone) 146.8–249.3[5]
Various Spice Extracts 150-170
BHT (synthetic antioxidant) 19.3

Note: Lower IC50 values indicate greater antioxidant activity.

Fluorescent Labeling of Glycosphingolipids

Beyond its potential therapeutic bioactivities, this compound is utilized as a fluorescent labeling reagent for the determination of glycosphingolipids.[7] This application is crucial for studying the role of these molecules in various biological processes.

A comparison with other common fluorescent labels reveals differences in signal intensity and sample processing time.

Table 4: Comparison of Fluorescent Labels for Glycan Analysis

Fluorescent LabelRelative Fluorescence IntensityKey Characteristics
InstantPC BrightestFast workflow.[8]
Procainamide HighRequires reductive amination.[8]
2-Aminobenzamide (2-AB) LowTraditional labeling dye.[8]
2-Aminobenzoic Acid (2-AA) LowLess time-consuming than 2-AB labeling.[7][8]
This compound Data not availableUsed for fluorometric detection on TLC plates.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common practices.

  • Cell Seeding: Plate cancer cells (e.g., BxPC-3, PANC-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., juglone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[2]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general representation based on the broth microdilution method.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Antioxidant DPPH Radical Scavenging Assay

This protocol is a general representation of the DPPH assay.

  • Sample Preparation: Prepare various concentrations of the test compound or extract in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5]

Fluorescent Labeling of Glycosphingolipids

This is a generalized workflow for the analysis of glycosphingolipids using a fluorescent label.

  • Enzymatic Release: Release the oligosaccharides from the glycosphingolipids using a specific enzyme like ceramide glycanase.[7]

  • Fluorescent Labeling: Label the released oligosaccharides with a fluorescent compound such as this compound, 2-aminobenzoic acid (2-AA), or 2-aminobenzamide (2-AB).[7]

  • Purification: Purify the labeled oligosaccharides to remove excess labeling reagent and other impurities.

  • Chromatographic Separation: Separate the labeled oligosaccharides using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[7]

  • Analysis: Analyze the resulting chromatogram to identify and quantify the different glycosphingolipid-derived oligosaccharides.

Visualizations

Signaling Pathway of Juglone-Induced Apoptosis

G Juglone-Induced Apoptosis Pathway Juglone Juglone ROS Increased ROS Production Juglone->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers

Caption: A simplified diagram illustrating the proposed mechanism of juglone-induced apoptosis.

Experimental Workflow for Bioactivity Screening

G General Workflow for Bioactivity Screening Compound Test Compound (e.g., this compound) Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Results Bioactivity Profile Data_Analysis->Results

Caption: A flowchart outlining the general experimental process for evaluating the bioactivity of a compound.

Logical Relationship for Fluorescent Labeling Comparison

G Comparison of Fluorescent Labeling Methods Glycosphingolipid Glycosphingolipid Labeling_Method Fluorescent Labeling Method Glycosphingolipid->Labeling_Method Label_5HT This compound Application: TLC Labeling_Method->Label_5HT Label_2AB 2-Aminobenzamide (2-AB) Application: HPLC Signal: Low Labeling_Method->Label_2AB Label_2AA 2-Aminobenzoic Acid (2-AA) Application: HPLC Signal: Low Labeling_Method->Label_2AA Label_InstantPC InstantPC Application: HPLC/MS Signal: Brightest Labeling_Method->Label_InstantPC

Caption: A diagram showing the relationship between a glycosphingolipid and various fluorescent labeling options.

References

Comparison Guide: Cross-Reactivity of 5-Hydroxy-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 5-Hydroxy-1-tetralone derivatives. Cross-reactivity is a critical parameter in the development of specific immunoassays, as it determines the extent to which the assay's antibodies bind to compounds structurally related to the target analyte. Understanding the cross-reactivity of this compound derivatives is essential for designing selective and accurate diagnostic tools and therapeutic agents.

While specific experimental cross-reactivity data for a comprehensive set of this compound derivatives is not extensively available in published literature, this guide presents a framework for such a study. It includes a representative data table, a detailed experimental protocol for determining cross-reactivity via competitive ELISA, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: Cross-Reactivity of this compound Derivatives (Hypothetical Data)

The following table illustrates how cross-reactivity data for various derivatives of this compound would be summarized. The data is presented as the concentration of the derivative required to cause 50% inhibition of the antibody-antigen binding (IC50) and the cross-reactivity percentage relative to this compound.

Compound IDDerivative NameR1-GroupR2-GroupIC50 (ng/mL)Cross-Reactivity (%)
HT-001 This compound -H -H 10 100
HT-0025-Methoxy-1-tetralone-CH₃-H5020
HT-0035-Hydroxy-7-chloro-1-tetralone-H-Cl10010
HT-0045-Hydroxy-7-bromo-1-tetralone-H-Br1208.3
HT-0055-Amino-1-tetralone-NH₂-H2504
HT-0065-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one acetic acid-CH₂COOH-H5002
HT-0076-Hydroxy-1-tetraloneIsomerIsomer>1000<1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

Experimental Protocols

A detailed methodology for determining the cross-reactivity of this compound derivatives using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) is provided below.

Competitive Indirect ELISA Protocol

This protocol is designed to assess the binding affinity of various this compound derivatives to antibodies raised against this compound.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (e.g., rabbit anti-5-Hydroxy-1-tetralone)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • This compound standard

  • This compound derivatives to be tested

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in washing buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the test derivatives in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for the this compound standard.

  • For each derivative, plot an inhibition curve and determine its IC50 value.

  • Calculate the cross-reactivity of each derivative using the formula mentioned in the data presentation section.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA for determining cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Analysis Coating 1. Coating with Antigen Conjugate Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Add Primary Antibody + Analyte/Derivative Mixture Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read Analysis 12. Calculate IC50 & Cross-Reactivity Read->Analysis

Competitive ELISA Workflow
Signaling Pathway: MIF-Mediated Inflammatory Pathway

Tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, which can modulate inflammatory responses.[1][2][3] The following diagram illustrates a simplified signaling pathway initiated by MIF.

MIF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 binds CXCR2_4 CXCR2/4 MIF->CXCR2_4 binds PI3K_AKT PI3K/AKT Pathway CD74->PI3K_AKT MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK CXCR2_4->MAPK_ERK CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival NFkB NF-κB Activation MAPK_ERK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Tetralone Tetralone Derivatives (Inhibitors) Tetralone->MIF inhibit tautomerase activity

MIF-Mediated Signaling Pathway

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Hydroxy-1-tetralone and Its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of the bioactive compound 5-Hydroxy-1-tetralone and its immediate precursor, 1-tetralone. By examining their unique spectral signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the structural transformations that occur during its synthesis and gain deeper insights into their chemical behavior.

The hydroxylation of 1-tetralone at the 5-position introduces a phenolic group, significantly altering the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation. This comparative analysis, supported by experimental data, highlights these key differences, providing a valuable resource for characterization and quality control in synthetic chemistry and drug discovery.

Spectroscopic Data at a Glance: this compound vs. 1-tetralone

The following tables summarize the key quantitative spectroscopic data for this compound and 1-tetralone, offering a side-by-side comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~2.10quintet~6.2
H-3~2.65t~6.2
H-4~2.90t~6.2
H-6~6.85d~7.8
H-7~7.20t~7.8
H-8~7.05d~7.8
5-OH~9.5 (broad s)s-
1-tetralone [1]H-22.13quintet6.5
H-32.62t6.5
H-42.95t6.1
H-5, H-6, H-77.20-7.55m-
H-88.02dd7.8, 1.4

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (C=O)~198.0
C-2~23.0
C-3~30.0
C-4~39.0
C-4a~128.5
C-5~155.0
C-6~115.0
C-7~127.0
C-8~118.0
C-8a~146.0
1-tetralone [1]C-1 (C=O)198.2
C-223.2
C-329.7
C-439.2
C-4a133.2
C-5126.5
C-6128.8
C-7127.1
C-8133.2
C-8a144.6

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H (phenol) stretch~3300-3400 (broad)
C=O (ketone) stretch~1680
C=C (aromatic) stretch~1600, 1480
C-O (phenol) stretch~1250
1-tetralone [1]C=O (ketone) stretch~1685
C=C (aromatic) stretch~1605, 1455
C-H (aromatic) stretch~3070
C-H (aliphatic) stretch~2940

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2]162134, 133, 106, 105, 77
1-tetralone [1]146118, 117, 90, 89, 63

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

CompoundSolventλmax (nm)
This compound --
1-tetralone [1]Hexane247.5, 290

Experimental Protocols

The following are representative experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or Varian Mercury).

  • Sample Preparation: Approximately 5-10 mg of the sample (this compound or 1-tetralone) was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor 27).

  • Sample Preparation (ATR): A small amount of the solid or liquid sample was placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio. The background spectrum was collected prior to the sample measurement.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Sample Preparation: A dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its precursors.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Interpretation Precursor Precursor (e.g., Naphthalene derivative) Intermediate 1-Tetralone Precursor->Intermediate Synthesis Final_Product This compound Intermediate->Final_Product Hydroxylation NMR NMR Spectroscopy (¹H, ¹³C) Intermediate->NMR IR IR Spectroscopy Intermediate->IR MS Mass Spectrometry Intermediate->MS UV_Vis UV-Vis Spectroscopy Intermediate->UV_Vis Final_Product->NMR Final_Product->IR Final_Product->MS Final_Product->UV_Vis Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables UV_Vis->Data_Tables Interpretation Structural Elucidation & Functional Group Analysis Data_Tables->Interpretation

Caption: Workflow for the spectroscopic comparison of this compound and its precursors.

References

A Comparative Guide to the Synthesis of 5-Hydroxy-1-tetralone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and yield is paramount. 5-Hydroxy-1-tetralone is a crucial building block in the synthesis of various biologically active compounds. This guide provides an objective comparison of two prominent methods for its synthesis: the catalytic hydrogenation of 1,5-dihydroxynaphthalene and the demethylation of 5-methoxy-1-tetralone. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative and qualitative aspects of the two primary synthesis methods for this compound.

ParameterMethod 1: Catalytic Hydrogenation of 1,5-dihydroxynaphthaleneMethod 2: Demethylation of 5-methoxy-1-tetralone
Starting Material 1,5-dihydroxynaphthalene5-methoxy-1-tetralone
Key Reagents Palladium on carbon (Pd/C), Hydrogen gas (H₂), Sodium hydroxide (NaOH), IsopropanolBoron tribromide (BBr₃), Methylene chloride (CH₂Cl₂), Methanol (CH₃OH)
Yield 60-91%[1]Described as producing a "pure product" that does not require recrystallization, suggesting a high yield.[2]
Purity 84-95%[1]Qualitatively high, as the product reportedly does not need further purification.[2]
Reaction Conditions 70-90°C, 30-250 psi H₂ pressure[1]-78°C to 0°C[2]
Reaction Time Not explicitly stated, but involves hydrogenation until one molar equivalent of H₂ is absorbed.[1]Approximately 3 hours (30 minutes at -78°C and 2.5 hours at 0°C).[2]
Advantages High yields and purity, readily available starting material.[1]Milder temperature conditions, potentially faster reaction time.
Disadvantages Requires specialized high-pressure hydrogenation equipment, handling of flammable hydrogen gas.Boron tribromide is a corrosive and moisture-sensitive reagent requiring careful handling.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 1,5-dihydroxynaphthalene

This process involves the selective hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene in the presence of a palladium catalyst.

Materials:

  • 1,5-dihydroxynaphthalene

  • 10% Palladium on carbon (Pd/C) catalyst

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a mixture of 1,5-dihydroxynaphthalene (e.g., 600 g), sodium hydroxide (e.g., 150 g), water (e.g., 375 ml), isopropanol (e.g., 2938 ml), and 10% palladium on carbon catalyst (e.g., 93.8 g) is prepared.[1]

  • The autoclave is sealed and pressurized with hydrogen gas to a pressure of 30-250 pounds per square inch.[1]

  • The reaction mixture is stirred and heated to a temperature between 70°C and 90°C.[1]

  • The reaction is monitored until one molar equivalent of hydrogen gas has been consumed.[1]

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The isopropanol is removed from the filtrate by distillation under reduced pressure.

  • The remaining aqueous solution is cooled and acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.[1]

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.[1]

Method 2: Demethylation of 5-methoxy-1-tetralone

This method involves the cleavage of the methyl ether in 5-methoxy-1-tetralone using a strong Lewis acid, boron tribromide.

Materials:

  • 5-methoxy-1-tetralone

  • Boron tribromide (BBr₃)

  • Methylene chloride (CH₂Cl₂)

  • Methanol (CH₃OH)

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 5-methoxy-1-tetralone (1 mole) in methylene chloride (5 L) is prepared and cooled to -78°C in a suitable reaction vessel.[2]

  • A solution of boron tribromide (500 ml) in methylene chloride (2.3 L) is added dropwise to the cooled solution of the starting material.[2]

  • The reaction mixture is stirred at -78°C for 30 minutes, followed by stirring at 0°C for 2.5 hours.[2]

  • The mixture is then cooled back to -78°C, and methanol (3 L) is slowly added dropwise to quench the reaction.[2]

  • The solvents are removed by evaporation under reduced pressure.

  • The residue is redissolved in methylene chloride and extracted three times with a 10% sodium hydroxide solution.[2]

  • The combined aqueous extracts are acidified with concentrated hydrochloric acid.[2]

  • The acidified aqueous layer is then extracted three times with methylene chloride.[2]

  • The combined organic extracts are dried over sodium sulfate, and the solvent is evaporated to yield the pure this compound product.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two synthesis methods described above.

Synthesis_Method_1 cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Isolation start Start mix Mix 1,5-dihydroxynaphthalene, NaOH, Water, Isopropanol, and Pd/C Catalyst start->mix autoclave Pressurize with H₂ (30-250 psi) mix->autoclave heat Heat to 70-90°C and Stir autoclave->heat filter Filter to remove Catalyst heat->filter distill Distill to remove Isopropanol filter->distill acidify Acidify with HCl to pH 2 distill->acidify precipitate Precipitate This compound acidify->precipitate collect Collect, Wash, and Dry Product precipitate->collect end End Product: This compound collect->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis_Method_2 cluster_prep Reaction Preparation cluster_reaction Demethylation cluster_workup Workup and Isolation start Start dissolve Dissolve 5-methoxy-1-tetralone in Methylene Chloride start->dissolve cool1 Cool to -78°C dissolve->cool1 add_bbr3 Add BBr₃ solution dropwise cool1->add_bbr3 stir1 Stir at -78°C for 30 min add_bbr3->stir1 stir2 Stir at 0°C for 2.5 hours stir1->stir2 cool2 Cool to -78°C stir2->cool2 quench Quench with Methanol cool2->quench evaporate Evaporate Solvents quench->evaporate extract_base Extract with NaOH solution evaporate->extract_base acidify Acidify aqueous layer with HCl extract_base->acidify extract_acid Extract with Methylene Chloride acidify->extract_acid dry Dry and Evaporate Solvent extract_acid->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound via demethylation.

References

Efficacy Showdown: A Comparative Analysis of 5-Hydroxy-1-tetralone-Derived Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the 5-hydroxy-1-tetralone scaffold has emerged as a versatile backbone for the development of novel therapeutics targeting a range of conditions, from ocular hypertension to major depressive disorder. This guide provides a detailed, evidence-based comparison of the efficacy of key pharmaceuticals derived from or structurally related to this core chemical entity. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative data from clinical studies, outlines detailed experimental methodologies, and visualizes key biological pathways to offer a comprehensive overview of their performance against established alternatives.

Antiglaucoma Agents: The Case of Levobunolol

Levobunolol, a non-selective beta-adrenergic receptor antagonist, is a prominent pharmaceutical agent directly linked to this compound, with the latter serving as a key intermediate in its synthesis and also being its metabolite.[1] Its primary therapeutic application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).

Quantitative Efficacy Comparison

The clinical efficacy of Levobunolol has been benchmarked against other beta-blockers, notably the cardioselective betaxolol and the non-selective metipranolol. The following tables summarize the comparative data from head-to-head clinical trials.

Comparison of Levobunolol and Betaxolol in Lowering Intraocular Pressure (IOP)
Drug Mean IOP Reduction from Baseline (mmHg)
Levobunolol 0.25%6.2
Levobunolol 0.5%6.0
Betaxolol 0.5%3.7
Data from a 3-month, double-masked, randomized, controlled clinical trial in 85 patients with open-angle glaucoma or ocular hypertension. Baseline IOP was approximately 25 mmHg.[2]
Comparison of Levobunolol and Metipranolol in Lowering Intraocular Pressure (IOP)
Drug Mean IOP Reduction (mmHg)
Levobunolol 0.5%~7
Metipranolol 0.6%~7
Data from a three-month, randomized, double-masked study in 46 patients with open-angle glaucoma or ocular hypertension.[3]
Experimental Protocols

The evaluation of antiglaucoma agents hinges on precise and standardized measurement of intraocular pressure.

Protocol for Measuring Intraocular Pressure in Clinical Trials:

  • Patient Preparation: Patients are comfortably seated at a slit lamp. A topical anesthetic is applied to the cornea of each eye to ensure patient comfort and minimize blinking.

  • Tonometer Calibration: A Goldmann applanation tonometer, the gold standard for IOP measurement, is calibrated according to the manufacturer's instructions.

  • Fluorescein Instillation: A sterile fluorescein strip is lightly touched to the tear film of the lower eyelid, providing a visible tear meniscus under cobalt blue light.

  • Measurement Procedure: The tonometer prism is brought into gentle contact with the central cornea. The observer views the fluorescein-stained tear film, which appears as two semi-circles.

  • Adjustment and Reading: The tension dial on the tonometer is adjusted until the inner edges of the two semi-circles just touch. The reading on the dial, multiplied by 10, provides the IOP in millimeters of mercury (mmHg).

  • Data Recording: Multiple readings are typically taken for each eye to ensure accuracy, and the average is recorded. For comparative clinical trials, measurements are taken at baseline and at specified intervals throughout the study period.

Signaling Pathway and Mechanism of Action

Levobunolol exerts its therapeutic effect by blocking beta-adrenergic receptors in the ciliary body of the eye. This action leads to a reduction in the production of aqueous humor, the fluid that fills the front part of the eye. The decreased production of this fluid results in a lower intraocular pressure.

Levobunolol_Mechanism cluster_presynaptic Sympathetic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Ciliary Epithelium Norepinephrine Norepinephrine NE_released Norepinephrine Norepinephrine->NE_released Release Beta_Receptor Beta-Adrenergic Receptor NE_released->Beta_Receptor Binds AC Adenylate Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Aqueous_Humor Aqueous Humor Production ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (leading to aqueous humor secretion) PKA->Ion_Channels Phosphorylates Ion_Channels->Aqueous_Humor Stimulates Reduced IOP Reduced IOP Aqueous_Humor->Reduced IOP Levobunolol Levobunolol Levobunolol->Beta_Receptor Blocks

Caption: Mechanism of action of Levobunolol in reducing intraocular pressure.

Antidepressants: The Role of Sertraline

Sertraline, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class, is a derivative of an α-tetralone. Its efficacy in treating major depressive disorder has been extensively studied and compared with other classes of antidepressants.

Quantitative Efficacy Comparison

The following tables present a summary of the comparative efficacy of sertraline against other commonly prescribed antidepressants.

Sertraline vs. Fluoxetine in Severe Major Depression (12 weeks)
Metric Sertraline
Mean HAM-D Score8.9 ± 5.7
Mean CGI-I Score1.5 ± 0.7
CGI-I Responder Rate88%
Data from a pooled analysis of five double-blind studies. HAM-D: Hamilton Depression Rating Scale; CGI-I: Clinical Global Impression-Improvement.[4][5]
Sertraline vs. Amitriptyline in Major Depression (8 weeks)
Outcome Result
Improvement from Baseline (HAM-D, CGI)Both Sertraline and Amitriptyline showed significantly greater improvement than placebo (p ≤ .001).[6]
Data from a double-blind, placebo-controlled multicenter comparison study.[6]
Sertraline vs. Mirtazapine in Major Depressive Episode (8 weeks)
Time Point Mean Change from Baseline in HAM-D Total Score
Mirtazapine Sertraline
Day 4Significantly greater improvement with Mirtazapine (p < 0.05)
Day 7Significantly greater improvement with Mirtazapine (p < 0.05)
Day 10Significantly greater improvement with Mirtazapine (p < 0.05)
Day 14Significantly greater improvement with Mirtazapine (p < 0.05)
Week 4Similar improvement
Week 8Similar improvement
Data from a multinational, randomized, double-blind study.[7]
Experimental Protocols

The assessment of antidepressant efficacy in clinical trials relies on standardized rating scales to quantify changes in depressive symptoms.

Methodology for Assessing Efficacy in Antidepressant Clinical Trials:

  • Patient Population: Participants are diagnosed with major depressive disorder according to established diagnostic criteria, such as the DSM-5.

  • Baseline Assessment: At the start of the trial, each patient's baseline severity of depression is assessed using standardized rating scales. The most common are:

    • Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale that evaluates the severity of various depressive symptoms.[8]

    • Clinical Global Impression (CGI) Scale: This scale has two parts: CGI-Severity (CGI-S), which rates the overall severity of the patient's illness, and CGI-Improvement (CGI-I), which rates the patient's improvement over time.[8]

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., sertraline), a comparator drug, or a placebo. In a double-blind study, neither the patients nor the clinicians know which treatment is being administered.

  • Treatment Period: The treatment is administered for a predefined period, typically several weeks to months.

  • Follow-up Assessments: Patients are regularly assessed at specified intervals throughout the trial using the same standardized rating scales to track changes in their depressive symptoms.

  • Efficacy Endpoints: The primary measures of efficacy are typically the change from baseline in the total score of a depression rating scale (e.g., HAM-D) and the proportion of patients who meet the criteria for "response" (a significant reduction in symptoms, often defined as a ≥50% decrease in the HAM-D score) or "remission" (symptoms have resolved, and the patient is essentially well, often defined by a very low HAM-D score).[8]

Signaling Pathway and Mechanism of Action

Sertraline's therapeutic effect is primarily attributed to its selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[9][10]

Sertraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Recycles Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Neuronal_Signal Neuronal Signal (Mood Regulation) Serotonin_Receptor->Neuronal_Signal Activates Sertraline Sertraline Sertraline->SERT Inhibits

Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor.

References

A Comparative Guide to the Structural Confirmation of 5-Hydroxy-1-tetralone Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common reaction products derived from 5-Hydroxy-1-tetralone, offering supporting experimental data and detailed methodologies for structural confirmation. This compound is a versatile chemical intermediate utilized in the synthesis of a range of compounds, including fluorescent labeling reagents and precursors for complex molecules like 1-benzazepine-quinone derivatives.[1] Its reactivity is centered around the hydroxyl and ketone functional groups, as well as the aromatic ring, leading to a variety of derivatives.

Common Reactions and Product Yields

This compound undergoes several key reactions, including nitration and formylation. The conditions for these reactions significantly influence the product distribution and yield.

Nitration: The nitration of this compound typically yields a mixture of nitro isomers. The reaction conditions, particularly temperature, can be adjusted to favor the formation of specific isomers. For instance, carrying out the reaction at room temperature primarily yields the 6-nitro isomer, while refluxing conditions favor the 8-nitro isomer.[2]

Oxidative Dehydrogenation: While not a direct reaction of this compound itself, its close analog, 5,8-dihydroxy-1-tetralone, undergoes oxidative dehydrogenation to produce important compounds like juglone (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone).[3] This highlights a common transformation pathway for hydroxylated tetralone systems.

Alternative Starting Materials: An alternative to direct functionalization is to begin with a different precursor. For example, 7-nitro-1-tetralone can be synthesized via the intramolecular acylation of p-nitro-γ-phenylbutyric acid.[2] This approach can offer better regioselectivity compared to the direct nitration of 1-tetralone.

Table 1: Comparison of Reaction Product Yields for this compound and Alternatives

ReactionStarting MaterialReagents & ConditionsProduct(s)Yield (%)Reference
Nitration This compoundHNO₃ / AcOH, Room Temperature6-nitro-5-hydroxy-1-tetralone47%[2]
8-nitro-5-hydroxy-1-tetralone19%[2]
Nitration This compoundHNO₃ / AcOH, Reflux6-nitro-5-hydroxy-1-tetralone21%[2]
8-nitro-5-hydroxy-1-tetralone48%[2]
6,8-dinitro-5-hydroxy-1-tetralone9%[2]
Oxidative Dehydrogenation 5,8-Dihydroxy-1-tetraloneDDQ, Benzene, RefluxJugloneGood Yield[3]
Silver (I) Oxide, Dioxane, RefluxJugloneGood Yield[3]
Manganese Dioxide, DioxaneJuglone & Naphthazarin5:1 ratio[3]
Intramolecular Acylation p-nitro-γ-phenylbutyric acidH₃PO₄, 120-125°C7-nitro-1-tetralone-[2]
Structural Confirmation: Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for Structural Confirmation

CompoundAnalytical MethodKey Data PointsReference
This compound ¹H NMR Data available from Sigma-Aldrich.[4]
IR (KBr) Peaks characteristic of hydroxyl (O-H) and ketone (C=O) functional groups.[4][5]
Mass Spec (EI) Molecular Ion (M⁺): m/z 162. Key fragments: m/z 134, 106.[4][6]
Hydroxymethine tetralone derivative *¹H NMR (CDCl₃) Signals corresponding to aromatic, methylene, and vinyl protons.[7]
¹³C NMR (CDCl₃) δ: 153.6, 149.9, 149.6, 149.2, 145.7, 137.9, 137.2, 130.7, 129.7, 116.3, 115.0.[7]
IR (KBr) C=O stretch: ~1667 cm⁻¹; Ar C=C stretch: ~1609 cm⁻¹.[7]
Mass Spec (ESI) (M+1)⁺: m/z 385.365.[7]

*Data for (E)-7,8-dihydro-6-(hydroxymethylene)-8-(3,4,5-trimethoxyphenyl)naphtho[2,3-d][8][9]dioxol-5(6H)-one, a related tetralone derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,5-Dihydroxynaphthalene

This procedure is adapted from a patented method and provides high yields of the target compound.[9]

  • Reaction Setup: In a high-pressure autoclave, combine 1,5-dihydroxynaphthalene (600 g), sodium hydroxide (150 g), water (375 mL), and isopropyl alcohol (2938 mL).

  • Catalyst Addition: Add a palladium on carbon catalyst (93.8 g).

  • Hydrogenation: Stir the mixture at a temperature of 70-90°C under a hydrogen gas pressure of 30-250 psi.

  • Reaction Monitoring: Continue the reaction until one molar equivalent of hydrogen gas has been absorbed.

  • Work-up: Cool the reaction mixture to 45°C and vent the autoclave. Filter the mixture to remove the catalyst.

  • Isolation: Reduce the volume of the filtrate by distillation under reduced pressure. Acidify the remaining aqueous solution to a pH of 2 with concentrated hydrochloric acid, causing the product to precipitate.

  • Purification: Filter the solid product, wash with water, and dry to a constant weight at 60°C. This typically yields a product with about 95% purity.[9]

Protocol 2: General Procedure for Formylation of Tetralones

This method describes the synthesis of hydroxymethine tetralones, key intermediates for various analogues.[7]

  • Reagent Preparation: Wash sodium hydride with petroleum ether to remove paraffin wax.

  • Reaction Setup: Add the washed sodium hydride (1.1 g) to dry benzene (50 mL) in a reaction flask, followed by ethanol (10 mL).

  • Stirring: Stir the mixture for one hour at room temperature.

  • Addition: Add ethyl formate (8 mL) dropwise to the mixture and continue stirring for another hour.

  • Substrate Addition: Add the starting tetralone (2 g) dropwise.

  • Product Formation: The reaction proceeds to form the corresponding hydroxymethine tetralone.

  • Purification: The final product is purified by repeated recrystallization and column chromatography using silica gel.[7]

Protocol 3: HPLC Analysis of this compound

This reverse-phase HPLC method is suitable for purity analysis and pharmacokinetic studies.[10]

  • Column: Newcrom R1 or C18 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

  • Detection: UV or MS, as appropriate.

  • Application: This method can be scaled for preparative separation to isolate impurities.[10]

Visualizations

Reaction_Pathway cluster_nitration Nitration cluster_formylation Formylation Start This compound Product_Nitro_6 6-Nitro Product Start->Product_Nitro_6 HNO3/AcOH Room Temp Product_Nitro_8 8-Nitro Product Start->Product_Nitro_8 HNO3/AcOH Reflux Product_Formyl Hydroxymethine Product Start->Product_Formyl Ethyl Formate NaH, Benzene

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Confirmation A Reaction of This compound B Work-up & Purification (Chromatography/Recrystallization) A->B C Isolated Product B->C D Spectroscopic Analysis C->D Sample Submission E Mass Spectrometry (Molecular Weight) D->E F IR Spectroscopy (Functional Groups) D->F G NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) D->G H Confirmed Structure G->H Final Confirmation

Logic_Comparison Goal Target Molecule (e.g., Nitro-tetralone) Route1 Route A: Direct Functionalization Goal->Route1 Route2 Route B: Synthesis from Alternative Precursor Goal->Route2 R1_Start Start: this compound Route1->R1_Start R1_Step Single Step (e.g., Nitration) R1_Start->R1_Step R1_Pros Pros: - Fewer Steps R1_Step->R1_Pros R1_Cons Cons: - Mixture of Isomers - Lower Selectivity R1_Step->R1_Cons R2_Start Start: Acyclic Precursor Route2->R2_Start R2_Step Multi-Step Synthesis (e.g., Intramolecular Acylation) R2_Start->R2_Step R2_Pros Pros: - Higher Regioselectivity R2_Step->R2_Pros R2_Cons Cons: - More Steps - Potentially Lower Overall Yield R2_Step->R2_Cons

References

Quantitative Determination of 4-Hydroxy-α-tetralone in Biological Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-α-tetralone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.

Comparison of Analytical Methods

The choice of analytical method for the quantification of 4-Hydroxy-α-tetralone depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC, and projected performance for GC-MS and LC-MS/MS based on common practices for similar analytes.

ParameterHPLC-UVGC-MS (Projected)LC-MS/MS (Projected)
Limit of Detection (LOD) 0.22 µg/mL[1]0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.73 µg/mL[1]0.5 - 20 ng/mL0.05 - 5 ng/mL
Linearity (r²) > 0.999[1]> 0.99> 0.99
Recovery 99.06–100.76%[1]85 - 115%90 - 110%
Matrix Effect Less pronouncedCan be significant, requires extensive cleanup/derivatizationCan be significant, managed by sample prep and internal standards
Sample Throughput ModerateLower (due to derivatization)High
Instrumentation Cost Low to ModerateModerate to HighHigh
Specificity LowerHighVery High

Metabolic Pathway of 4-Hydroxy-α-tetralone

4-Hydroxy-α-tetralone is a metabolite of tetralin. The metabolic pathway involves a series of enzymatic reactions, primarily hydroxylation and oxidation, leading to the formation of various metabolites.

metabolic_pathway Tetralin Tetralin alpha_Tetralol α-Tetralol Tetralin->alpha_Tetralol beta_Tetralol β-Tetralol Tetralin->beta_Tetralol Diols cis/trans-Tetralin-1,2-diol Tetralin->Diols alpha_Tetralone α-Tetralone alpha_Tetralol->alpha_Tetralone Glucuronides Glucuronide Conjugates alpha_Tetralol->Glucuronides beta_Tetralol->Glucuronides Four_Hydroxy_alpha_tetralone 4-Hydroxy-α-tetralone alpha_Tetralone->Four_Hydroxy_alpha_tetralone Four_Hydroxy_alpha_tetralone->Glucuronides

Metabolism of Tetralin to 4-Hydroxy-α-tetralone.

Experimental Protocols

Detailed experimental protocols for the sample preparation and analysis of 4-Hydroxy-α-tetralone are outlined below.

Sample Preparation Workflow

The preparation of biological samples is a critical step to remove interferences and concentrate the analyte.

sample_prep_workflow cluster_urine Urine Sample cluster_plasma Plasma Sample cluster_analysis Analysis Urine_Collection Urine Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Urine_Collection->Enzymatic_Hydrolysis Urine_SPE Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->Urine_SPE Evaporation Evaporation & Reconstitution Urine_SPE->Evaporation Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation Plasma_Collection->Protein_Precipitation Plasma_LLE Liquid-Liquid Extraction (LLE) or SPE Protein_Precipitation->Plasma_LLE Plasma_LLE->Evaporation HPLC HPLC-UV Evaporation->HPLC GC_MS GC-MS (after derivatization) Evaporation->GC_MS LC_MS_MS LC-MS/MS Evaporation->LC_MS_MS

General workflow for biological sample preparation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-Hydroxy-α-tetralone in plant matrices and can be adapted for biological samples with appropriate cleanup.[1]

1. Sample Preparation (Adaptable for Biological Fluids):

  • For Plant Material: Extract the dried and powdered sample with a methanol-water mixture using ultrasonication.[1] Filter and concentrate the extract.

  • For Urine/Plasma (Adaptation): Perform enzymatic hydrolysis to cleave glucuronide conjugates. Follow with Solid Phase Extraction (SPE) using a C18 cartridge to clean up the sample.

2. Chromatographic Conditions:

  • Column: Chromatopak Peerless C18 (250 × 4.6 mm i.d., 5 µm)[1].

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B)[1].

  • Flow Rate: 0.6 mL/min[1].

  • Column Temperature: 25°C[1].

  • Detection: UV at 254 nm[1].

3. Validation Parameters:

  • Linearity: A linear range of 2 to 10 µg/mL with a correlation coefficient (r²) greater than 0.999 was achieved[1].

  • LOD and LOQ: The limit of detection was 0.22 µg/mL and the limit of quantification was 0.73 µg/mL[1].

  • Precision: Intra- and inter-day precision showed a relative standard deviation (RSD) of ≤ 1.73%[1].

  • Accuracy and Recovery: Recoveries were reported to be in the range of 99.06–100.76%[1].

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) (Projected Protocol)

1. Sample Preparation:

  • Perform enzymatic hydrolysis and SPE as described for the HPLC method.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized 4-Hydroxy-α-tetralone.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Projected Protocol)

This projected method offers high sensitivity and selectivity and is based on general procedures for the analysis of small molecules in biological fluids.

1. Sample Preparation:

  • For plasma, perform protein precipitation with a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.

  • For urine, a "dilute-and-shoot" approach after enzymatic hydrolysis may be feasible, or SPE can be used for cleaner samples.

  • Evaporate the supernatant/eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) for better resolution and speed.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-Hydroxy-α-tetralone would need to be determined by infusing a standard solution.

Conclusion

The choice of analytical methodology for the quantitative determination of 4-Hydroxy-α-tetralone in biological samples is a trade-off between sensitivity, cost, and sample throughput. HPLC-UV provides a cost-effective and robust method, particularly for higher concentrations, but may lack the sensitivity and specificity for some applications. GC-MS, after derivatization, offers good sensitivity and specificity. LC-MS/MS stands out as the most sensitive and specific technique, ideal for detecting trace levels of the analyte in complex biological matrices with high throughput. The detailed protocols and comparative data in this guide should assist researchers in selecting and implementing the most appropriate method for their specific needs.

References

A Comparative Guide to Fluorescent Labeling Agents: 5-Hydroxy-1-tetralone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling agent is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of the fluorescent properties of 5-Hydroxy-1-tetralone against other commonly used labeling agents, supported by experimental data and detailed protocols to aid in making informed choices for your specific research needs.

Performance Comparison of Fluorescent Labeling Agents

The efficacy of a fluorescent label is determined by several key photophysical parameters. These include the excitation and emission maxima (λex and λem), which dictate the optimal wavelengths for illumination and detection; the molar extinction coefficient (ε), which indicates the efficiency of light absorption; and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. Together, these factors determine the brightness of the fluorophore. Photostability, or the resistance to photobleaching, is another crucial factor for imaging applications that require prolonged or intense illumination.

Below is a summary of the key fluorescent properties of this compound and other popular fluorescent labeling agents.

Fluorescent LabelExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound *~325~470Data not availableData not available
Alexa Fluor 488 496[1]519[1]71,000[1]0.92[1]
Alexa Fluor 555 555[2]565[2]150,000[2]0.10[3]
Alexa Fluor 647 650[4]665[4]239,000[4]0.33[4]
FITC (Fluorescein isothiocyanate) 495[5][6]525[5][6]75,000[5][6]0.92[5][6]
Rhodamine B ~543~565106,000[7]0.49-0.65 (in ethanol)
Cy3 ~550~570~150,000~0.15
Cy5 ~650~670250,0000.27

Experimental Protocols

To ensure reproducible and accurate measurements of fluorescent properties, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for determining the concentration of a substance in solution using the Beer-Lambert law.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent appropriate for the fluorescent dye

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the fluorescent dye and dissolve it in a precise volume of the appropriate solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the pure solvent as a blank to zero the instrument.

  • Plot the data: Create a plot of absorbance versus concentration.

  • Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the resulting line from the plot of absorbance vs. concentration is equal to the molar extinction coefficient when the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvent appropriate for both the sample and standard

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

General Protocol for Protein Labeling with Amine-Reactive Dyes

This protocol describes a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) functionalized fluorescent dyes, which react with primary amines on the protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive fluorescent dye (NHS ester or ITC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare the protein solution: Dissolve or dilute the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the dye solution: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Labeling reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and dye but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the λmax of the dye.

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

Fluorescent labeling agents are instrumental in visualizing complex biological processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow where these labels are employed.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt Akt->Transcription

Caption: EGFR Signaling Pathway

Fluorescence_Microscopy_Workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture / Tissue Section Fixation Fixation & Permeabilization CellCulture->Fixation Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescently Labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Microscopy Fluorescence Microscopy SecondaryAb->Microscopy ImageAcquisition Image Acquisition Microscopy->ImageAcquisition ImageProcessing Image Processing & Analysis ImageAcquisition->ImageProcessing DataInterpretation Data Interpretation ImageProcessing->DataInterpretation

Caption: Experimental Workflow for Immunofluorescence Microscopy

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-1-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Hydroxy-1-tetralone, a common intermediate in pharmaceutical and natural product synthesis.

Safety and Hazard Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). This information is critical for preventing accidental exposure and ensuring personal safety.

Hazard Information & Personal Protective Equipment (PPE)
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Signal Word Warning
Primary Hazards Irritant.[2]
Recommended PPE Eyeshields: Safety glasses or goggles should be worn.
Gloves: Chemically resistant gloves are required.
Respiratory Protection: A dust mask, such as a type N95 (US), should be used, especially when handling the solid form.[3]
Incompatible Materials Strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prioritizes safety and adheres to environmental regulations. The following protocol outlines the necessary steps for its proper disposal from a laboratory setting.

Important Note: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] The following are general guidelines and should be adapted to your institution's specific protocols.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste as this compound and any solvents or other chemicals it may be mixed with.
  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from incompatible materials such as strong oxidizing agents.

2. Containerization:

  • Select an Appropriate Container: Use a chemically compatible and properly sealed container for waste collection. The container should be in good condition and not leak.
  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste. Include the approximate concentration and volume. The date of waste generation should also be clearly marked.

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

4. Arrange for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.
  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in the regular trash.[3] It must be disposed of through an approved and licensed hazardous waste disposal company arranged by your institution.

5. Decontamination of Empty Containers:

  • Rinsing: If the original container is to be disposed of as non-hazardous waste, it must be thoroughly triple-rinsed with a suitable solvent.
  • Rinsate Collection: The rinsate from the cleaning process must be collected and treated as hazardous waste.
  • Consult Local Regulations: The specific requirements for rendering a container "empty" can vary, so it is crucial to follow your local and institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Identify Waste: This compound B Segregate from Incompatible Materials A->B C Select & Seal Compatible Container B->C D Label Container: 'Hazardous Waste' Chemical Name & Date C->D I Triple-Rinse Empty Container with Solvent C->I For Empty Original Containers E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact Institutional EHS for Pickup F->G H Disposal by Approved Hazardous Waste Vendor G->H J Collect Rinsate as Hazardous Waste I->J J->G

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-tetralone
Reactant of Route 2
5-Hydroxy-1-tetralone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.